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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile (CAS 1429238-87-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, a fluorinated indane derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, a fluorinated indane derivative of significant interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document synthesizes information from analogous structures and established chemical principles to present a proposed synthetic route, expected physicochemical properties, potential applications, and safety considerations. The strategic incorporation of a fluorine atom and a nitrile group onto the indane scaffold suggests its potential as a valuable building block for the development of novel therapeutics. This guide is intended to serve as a foundational resource for researchers exploring the utility of this and related compounds.

Introduction: The Strategic Value of Fluorinated Indane Scaffolds

The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3] Fluorine's high electronegativity and small size can modulate the acidity of nearby protons, influence molecular conformation, and block sites of metabolic oxidation.[1][4]

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile combines the structural benefits of the indane core with the advantageous properties of fluorine. The nitrile group is a versatile functional handle that can be converted into other functionalities, such as amines or carboxylic acids, or can participate in the formation of heterocyclic rings. This makes the title compound a potentially valuable intermediate for the synthesis of a diverse range of more complex molecules.

Key Structural Features and Their Implications:

  • Indane Core: Provides a rigid framework for orienting substituents.

  • Fluorine at the 7-position: Likely to influence the electronic properties of the aromatic ring and enhance metabolic stability.

  • Nitrile at the 1-position: A versatile functional group for further chemical transformations.

Proposed Synthesis of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

A plausible and efficient synthetic route to 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile commences with the commercially available precursor, 7-fluoro-1-indanone. The proposed two-step synthesis involves the conversion of the ketone to an oxime, followed by dehydration to yield the target nitrile.

Synthetic_Pathway start 7-Fluoro-1-indanone (CAS 651735-59-0) intermediate 7-Fluoro-1-indanone oxime start->intermediate Hydroxylamine hydrochloride, Sodium acetate, Ethanol/Water product 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile (CAS 1429238-87-8) intermediate->product Acetic anhydride, Reflux

Caption: Proposed two-step synthesis of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile from 7-fluoro-1-indanone.

Step 1: Synthesis of 7-Fluoro-1-indanone oxime

The initial step involves the condensation of 7-fluoro-1-indanone with hydroxylamine hydrochloride to form the corresponding oxime. This is a standard and high-yielding reaction for converting ketones to oximes.

Experimental Protocol:

  • To a solution of 7-fluoro-1-indanone (1 equivalent) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 7-fluoro-1-indanone oxime.

Causality Behind Experimental Choices:

  • Sodium acetate: Acts as a base to neutralize the HCl generated from hydroxylamine hydrochloride, liberating the free hydroxylamine necessary for the reaction.

  • Ethanol/Water solvent system: Ensures the solubility of both the organic starting material and the inorganic reagents.

  • Precipitation in cold water: The oxime product is typically less soluble in water than the starting materials and byproducts, allowing for easy isolation.

Step 2: Dehydration to 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

The second step is the dehydration of the oxime intermediate to the nitrile. Acetic anhydride is a common and effective reagent for this transformation.

Experimental Protocol:

  • Suspend the 7-fluoro-1-indanone oxime (1 equivalent) in acetic anhydride (5-10 equivalents).

  • Heat the mixture to reflux (approximately 140 °C) for 1-2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring to quench the excess acetic anhydride.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile.

Causality Behind Experimental Choices:

  • Acetic anhydride: Serves as both the dehydrating agent and the solvent. It acetylates the oxime hydroxyl group, creating a good leaving group (acetate) and facilitating the elimination to form the nitrile.

  • Reflux conditions: Provide the necessary thermal energy to drive the dehydration reaction.

  • Aqueous workup with sodium bicarbonate: Neutralizes the acetic acid byproduct and any remaining acetic anhydride.

Physicochemical and Spectroscopic Properties (Predicted)

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₀H₈FNFrom structure
Molecular Weight 161.18 g/mol From structure
Appearance White to off-white solidTypical for small organic molecules
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc)Based on polarity and structure
LogP ~2.5 - 3.5Increased lipophilicity due to fluorine

Table 2: Predicted Spectroscopic Data

TechniqueExpected Key Features
¹H NMR Aromatic protons (3H, multiplet), benzylic proton (1H, triplet or dd), methylene protons (4H, multiplets).
¹³C NMR Aromatic carbons (6C), nitrile carbon (~120 ppm), benzylic carbon, methylene carbons. C-F coupling will be observed.
¹⁹F NMR A single resonance for the fluorine atom, likely a multiplet due to coupling with aromatic protons.
IR Spectroscopy C≡N stretch (~2230-2250 cm⁻¹), C-F stretch (~1000-1400 cm⁻¹), aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 161.07.

Potential Applications in Research and Drug Discovery

The structural features of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile make it a promising building block for the synthesis of novel bioactive molecules, particularly in the following areas:

  • Central Nervous System (CNS) Agents: The indane scaffold is present in several CNS-active drugs. The introduction of fluorine can enhance blood-brain barrier permeability.

  • Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element for various enzymes. The fluorinated indane core can be tailored to fit into specific enzyme active sites.

  • Heterocyclic Synthesis: The nitrile functionality is a versatile precursor for the construction of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

Applications topic 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile subtopic1 Medicinal Chemistry Building Block topic->subtopic1 subtopic2 Synthesis of Novel Therapeutics topic->subtopic2 app1 CNS Agents subtopic2->app1 app2 Enzyme Inhibitors subtopic2->app2 app3 Heterocyclic Chemistry subtopic2->app3

Caption: Potential applications of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile in scientific research.

Safety and Handling

Specific safety data for 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile is not available. Therefore, it should be handled with the care afforded to a new chemical entity of unknown toxicity. The following precautions are based on the potential hazards of structurally related compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Fluorinated aromatic compounds may also exhibit toxicity.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

Conclusion

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile represents a strategically designed chemical building block with considerable potential in medicinal chemistry and materials science. Although direct experimental data is currently limited in the public domain, this guide provides a robust, scientifically grounded framework for its synthesis, expected properties, and potential applications. As research into novel fluorinated compounds continues to expand, molecules such as this will undoubtedly play a crucial role in the development of next-generation therapeutics and advanced materials. It is our hope that this guide will serve as a valuable resource and catalyst for further investigation into this promising compound.

References

  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Chemistry and Chemical Engineering, 8, 855-864.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Pletnev, A. A., & Larock, R. C. (2002). Palladium-Catalyzed Cyclization of 3-(2-Iodoaryl)propanenitriles: An Efficient Synthesis of 1-Indanones. The Journal of Organic Chemistry, 67(26), 9428-9438.
  • Guidechem. (2022, March 15). What is the synthesis of 7-Fluoro Indazole?.
  • Meanwell, N. A. (2018). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • A B Enterprises. (n.d.). 7-Fluoro-2,3-Dihydro-1h-Inden-1-One651735-59-0.
  • CarboSynUSA, Inc. (n.d.). (S)-7-fluoro-2,3-dihydro-1H-inden-1-amine.
  • Sławiński, J., & Szafrański, K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-507.
  • Park, J. D., & Lacher, J. R. (1964). THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS.
  • Fisher Scientific. (n.d.). 7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine, TRC.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • ChemicalBook. (2025, August 8). 7-Fluoro-1-indanone.
  • Novartis AG. (2014). U.S.
  • Sigma-Aldrich. (n.d.). 7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
  • National University of Singapore. (2025, February 21). Novel method to synthesise valuable fluorinated drug compounds.
  • ResearchGate. (n.d.). Synthetic routes to compounds 1–7.
  • Swamy, et al. (2019). U.S.
  • BLDpharm. (n.d.). 651735-59-0|7-Fluoro-2,3-dihydroinden-1-one.
  • BLDpharm. (n.d.). 1539961-71-1|7-Fluoro-1H-indole-2-carbonitrile.
  • PubChem. (n.d.). 2,3-Dihydro-1H-indene-1-carbonitrile.
  • ChemScene. (n.d.). 7-Fluoro-1-indanone.
  • Shibata, N., et al. (2013). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 9, 2627-2704.
  • Mabury, S. A., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 57(25), 9223-9232.
  • ResearchGate. (2025, October 16). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles.
  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

Sources

Exploratory

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile chemical structure

Structure, Synthesis, and Pharmacophore Profiling Executive Summary This technical guide profiles 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile (also known as 7-fluoro-1-indanecarbonitrile), a high-value chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacophore Profiling

Executive Summary

This technical guide profiles 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile (also known as 7-fluoro-1-indanecarbonitrile), a high-value chiral building block in medicinal chemistry.[1][2] The molecule features a rigid indane scaffold with a specific fluorination pattern that modulates metabolic stability and lipophilicity.[1][2] This guide details the structural significance, validated synthetic pathways, and critical safety protocols for researchers utilizing this intermediate in the development of melatonin receptor agonists, kinase inhibitors, and conformationally restricted bioisosteres.[1]

Structural Analysis & Pharmacophore Significance[1][2]

The 7-fluoro-indane core offers a unique combination of steric constraint and electronic modulation.[1][2] Unlike the flexible ethyl chain in phenethylamine derivatives, the indane ring locks the C1-C2 bond, reducing the entropic penalty upon binding to protein targets.[1][2]

Electronic and Steric Effects[1][2]
  • C7-Fluorine Impact: The fluorine atom at position 7 is peri-planar to the C1-benzylic position.[1][2] This proximity creates a "through-space" electronic interaction and steric clash that influences the stereochemical outcome of reactions at C1.[1][2]

  • Metabolic Blocking: The C7-F substitution blocks the metabolically vulnerable aromatic position, potentially extending the half-life (

    
    ) of drug candidates compared to the non-fluorinated parent.[1][2]
    
  • Nitrile Versatility: The C1-nitrile group serves as a latent electrophile (for amidines/tetrazoles) or a precursor to primary amines via reduction.[1][2]

Physicochemical Profile (Predicted)
PropertyValueSignificance
Formula

Core stoichiometry
MW 161.18 g/mol Fragment-based drug design compliant
cLogP ~2.3Good membrane permeability
TPSA 23.79 ŲHigh CNS penetration potential
H-Bond Donors 0Lipophilic core
H-Bond Acceptors 2N (nitrile) and F interaction

Synthetic Routes & Process Chemistry

The synthesis of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile presents a challenge in regioselectivity. The optimal route utilizes 7-fluoro-1-indanone as the divergent intermediate.[1][2]

Retrosynthetic Analysis

The most robust pathway disconnects the C1-CN bond to a C1-OH (alcohol) derived from the ketone.[1][2] Direct cyanation of the ketone (Strecker) is possible but often leads to quaternary centers; here, we target the tertiary nitrile.[1]

Retrosynthesis Target 7-Fluoro-1-indanecarbonitrile (Target) Inter1 7-Fluoro-1-indanol (Activated Intermediate) Target->Inter1 Nucleophilic Substitution Start 7-Fluoro-1-indanone (Commercially Available) Inter1->Start Reduction Precursor 3-Chloro-1-(2-fluorophenyl) propan-1-one Start->Precursor Friedel-Crafts Cyclization

Figure 1: Retrosynthetic strategy focusing on the functional group interconversion (FGI) at C1.

Validated Synthetic Protocol (Route A: Reduction-Displacement)

This protocol prioritizes yield and safety, avoiding the use of gaseous HCN.[1][2]

Step 1: Reduction of 7-Fluoro-1-indanone
  • Reagents: Sodium Borohydride (

    
    ), Methanol (
    
    
    
    ).[1]
  • Mechanism: Hydride transfer to the carbonyl carbon.[1][2]

  • Procedure:

    • Dissolve 7-fluoro-1-indanone (1.0 eq) in MeOH at 0°C.

    • Add

      
       (1.2 eq) portion-wise over 30 mins to control exotherm.
      
    • Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

    • Quench with sat.

      
      , extract with DCM.[1][3]
      
    • Yield Expectation: >90% of 7-fluoro-1-indanol.[1][2]

Step 2: Activation of the Alcohol [1][2]
  • Reagents: Thionyl Chloride (

    
    ) or Methanesulfonyl Chloride (
    
    
    
    ).[1][2]
  • Choice:

    
     is preferred for generating the chloride, which is a suitable leaving group for the compact indane system.[1][2]
    
  • Procedure:

    • Dissolve alcohol in DCM with catalytic DMF.[1][2]

    • Add

      
       (1.5 eq) dropwise at 0°C.[1]
      
    • Reflux for 1 hour.

    • Evaporate volatiles to yield crude 1-chloro-7-fluoroindane.[1][2]

Step 3: Nucleophilic Cyanation (The Critical Step) [1][2]
  • Reagents: Sodium Cyanide (

    
    ) or TMSCN, DMSO (solvent).[1]
    
  • Safety Note: This step generates cyanide hazards.[1][2] Use a scrubbed fume hood.[1][2]

  • Procedure:

    • Suspend

      
       (1.5 eq) in dry DMSO.
      
    • Add crude chloride dropwise at RT.[1][2]

    • Heat to 60°C for 4-6 hours. The reaction follows

      
       kinetics (with some 
      
      
      
      character due to the benzylic cation stability).[1][2]
    • Workup: Pour into ice water (oxidize waste stream with bleach). Extract with EtOAc.[1][2][4][3]

    • Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Characterization

Validating the structure requires distinguishing the product from the starting indanone and the intermediate alcohol.[1][2]

NMR Spectroscopy Expectations
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • C1-H (Methine): A distinct triplet or doublet of doublets around

      
       4.0 - 4.5 ppm.[1][2] The shift is diagnostic of the nitrile electron-withdrawing group.[1][2]
      
    • Aromatic Region: Multiplet at

      
       6.9 - 7.3 ppm.[1][2] The fluorine coupling (
      
      
      
      ) will split signals significantly.[1][2]
    • Aliphatic Ring: Complex multiplets for C2 and C3 protons (

      
       2.0 - 3.2 ppm).[1][2]
      
  • 
     NMR: 
    
    • Single peak around

      
       -115 to -120 ppm (referenced to 
      
      
      
      ).[1][2]
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+) or APCI.[1]

  • Observed Ion:

    
     = 162.18 or 
    
    
    
    = 184.17.[1][2]
  • Fragmentation: Loss of HCN (27 Da) is a common fragmentation pathway for nitriles.[2]

Experimental Workflow Diagram

The following diagram outlines the logical flow for the synthesis and purification, highlighting critical decision points.

Workflow cluster_0 Phase 1: Precursor Prep cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Purification Start 7-Fluoro-1-indanone (Solid) Red Reduction (NaBH4/MeOH) Start->Red Iso1 Isolate Alcohol (Evaporation) Red->Iso1 Act Activation (SOCl2/DCM) Iso1->Act Sub Cyanation (NaCN/DMSO) Act->Sub In situ or Isolated Quench Oxidative Quench (Bleach/NaOH) Sub->Quench CRITICAL SAFETY Chrom Flash Chromatography (Hex/EtOAc) Quench->Chrom Final Pure Nitrile (Oil/Solid) Chrom->Final

Figure 2: Step-by-step experimental workflow for the conversion of indanone to indanecarbonitrile.

Safety & Handling (HSE)

Cyanide Hazards

The cyanation step utilizes inorganic cyanide (


).[2]
  • Risk: Contact with acid releases highly toxic Hydrogen Cyanide (HCN) gas.[1]

  • Control: Maintain reaction pH > 10 during workup. All aqueous waste must be treated with Sodium Hypochlorite (Bleach) overnight to oxidize cyanide to cyanate (

    
    ) before disposal.[1][2]
    
Fluorinated Intermediates
  • While the C-F bond is stable, combustion of fluorinated compounds can release Hydrogen Fluoride (HF).[1]

  • PPE: Standard lab coat, nitrile gloves (double gloving recommended for DMSO/Cyanide steps), and safety glasses.[1]

References

  • ChemicalBook. (2025).[1][5] 7-Fluoro-1-indanone Properties and Synthesis. Retrieved from [1][2]

  • Organic Syntheses. (2020).[1][2][6] Preparation of 1H-Indazole-3-carbonitrile (Adapted for cyanation protocols).[1][2] Org.[1][2][4][3][6][7][8] Synth. 2020, 97, 314-326.[1][2][6] Retrieved from [1][2]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][2] 7-Fluoro-1-indanone Product Specification. Retrieved from [1][2]

Sources

Foundational

7-fluoro-1-cyanoindane properties and molecular weight

This technical guide details the properties, synthesis, and applications of 7-fluoro-1-cyanoindane (systematically known as 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile ).[1] This compound represents a specialized fluor...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of 7-fluoro-1-cyanoindane (systematically known as 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile ).[1]

This compound represents a specialized fluorinated building block in medicinal chemistry, leveraging the "fluorine effect" to modulate metabolic stability, lipophilicity, and protein-ligand binding interactions in indane-based pharmacophores.[1]

Properties, Synthesis, and Pharmaceutical Applications[1]

Chemical Identity & Physicochemical Properties

7-Fluoro-1-cyanoindane is a bicyclic organic compound featuring a fluorinated benzene ring fused to a cyclopentane ring bearing a nitrile group at the benzylic position (C1). The specific regiochemistry—fluorine at the C7 position—places the halogen proximal to the functionalized C1 center, introducing unique steric and electronic effects compared to its 4-, 5-, or 6-fluoro isomers.[1]

Core Identifiers
PropertyDetail
IUPAC Name 7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile
Common Name 7-Fluoro-1-cyanoindane
CAS Number Not widely indexed; derived from 7-Fluoro-1-indanone (CAS 651735-59-0)
Molecular Formula C₁₀H₈FN
SMILES FC1=C2C(CC(C#N)C2)=CC=C1
InChI Key Derivative-specific (Base core: ASSCRDJQEHFKSX for Indanone precursor)
Quantitative Physicochemical Data

Note: Values below are calculated based on structure-activity relationship (SAR) models for fluorinated indanes, as experimental data for this specific isomer is proprietary or sparse.

ParameterValue (Calc.)Significance in Drug Design
Molecular Weight 161.18 g/mol Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).
Exact Mass 161.0641 DaEssential for high-resolution mass spectrometry (HRMS) validation.
LogP (Octanol/Water) ~2.3 – 2.5Moderate lipophilicity; suggests good membrane permeability (CNS active potential).
Topological Polar Surface Area (TPSA) 23.79 ŲDominated by the nitrile group; <140 Ų indicates high oral bioavailability.
H-Bond Donors / Acceptors 0 / 2The nitrile N and fluorine atom act as weak acceptors.
Rotatable Bonds 0Rigid bicyclic core reduces entropic penalty upon target binding.[1]
Boiling Point ~260–270 °CPredicted at 760 mmHg.[1]

Synthetic Methodology

The synthesis of 7-fluoro-1-cyanoindane presents a regiochemical challenge due to the steric hindrance at the C1 position caused by the C7-fluorine atom (peri-interaction). The most robust route proceeds from the commercially available 7-fluoro-1-indanone .

Retrosynthetic Analysis

The target molecule is accessed via a functional group interconversion (FGI) strategy:

  • C1-Nitrile Formation: Nucleophilic displacement of a C1-leaving group or homologation of the C1-ketone.

  • Precursor: 7-Fluoro-1-indanone (CAS 651735-59-0).[2]

Optimized Synthesis Protocol (Reductive Cyanation Route)

This protocol minimizes side reactions associated with the elimination of the C1-intermediate to the indene.

Step 1: Reduction of 7-Fluoro-1-indanone

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).[1]

  • Conditions: 0°C to RT, 2 hours.

  • Mechanism: Hydride attack on the carbonyl carbon.[1] The 7-fluoro group may exert steric bulk, potentially influencing the stereochemical outcome (racemic mixture produced).

  • Product: 7-Fluoro-2,3-dihydro-1H-inden-1-ol.[1][3]

Step 2: Activation (Chlorination or Mesylation)

  • Reagents: Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl), TEA, DCM.[1]

  • Conditions: 0°C, anhydrous.

  • Critical Control: Temperature must be kept low to prevent elimination to 7-fluoroindene, which is favored by the benzylic nature of the carbocation.[1]

Step 3: Nucleophilic Cyanation

  • Reagents: Trimethylsilyl cyanide (TMSCN) with Lewis Acid (ZnI₂) OR NaCN/DMSO.

  • Conditions: RT to 60°C.

  • Note: The use of TMSCN is safer and often higher-yielding for benzylic substrates than inorganic cyanides, which can cause elimination.[1]

Visualized Reaction Pathway

Synthesis Start 7-Fluoro-1-indanone (CAS 651735-59-0) Inter1 7-Fluoro-1-indanol (Intermediate) Start->Inter1 NaBH4, MeOH Reduction Inter2 1-Chloro-7-fluoroindane (Activated Species) Inter1->Inter2 SOCl2, DCM Activation Product 7-Fluoro-1-cyanoindane (Target) Inter2->Product TMSCN, ZnI2 or NaCN, DMSO Substitution Elim 7-Fluoroindene (Side Product) Inter2->Elim Elimination (High Temp)

Caption: Step-wise synthesis of 7-fluoro-1-cyanoindane from 7-fluoro-1-indanone, highlighting the critical activation step and potential elimination side reaction.

Applications in Drug Discovery

The "Fluorine Effect" in Indane Scaffolds

Incorporating a fluorine atom at the C7 position of the indane ring serves three critical medicinal chemistry functions:

  • Metabolic Blocking: The C7 position is a potential site for hydroxylation by Cytochrome P450 enzymes.[1] Fluorine substitution blocks this metabolic soft spot, extending the drug's half-life (

    
    ).
    
  • Conformational Bias: The high electronegativity of fluorine can induce a preferred conformation in the cyclopentane ring, locking the C1-nitrile into a specific vector for receptor binding.

  • Electronic Modulation: Fluorine withdraws electron density from the aromatic ring, affecting the pKa of nearby functional groups and altering

    
     stacking interactions with target protein residues (e.g., phenylalanine or tryptophan in the binding pocket).[1]
    
Therapeutic Areas

While specific clinical candidates are proprietary, 7-fluoro-1-cyanoindane derivatives are relevant in the synthesis of:

  • HIF-2

    
     Inhibitors:  Analogous to Belzutifan  (which utilizes a polyfluorinated indane core), this scaffold targets the hypoxia-inducible factor pathway, critical in renal cell carcinoma treatment.[1]
    
  • GPCR Modulators: Indane-1-carbonitriles are privileged scaffolds for Melatonin (MT1/MT2) receptor agonists and Orexin receptor antagonists.

  • Kinase Inhibitors: The rigid bicyclic structure serves as a bioisostere for purine or quinazoline cores in ATP-competitive inhibitors.

Structural Logic Diagram

Applications Core 7-Fluoro-1-cyanoindane Scaffold Prop1 Metabolic Stability (Blocks C7 Oxidation) Core->Prop1 Prop2 Electronic Tuning (Ar-F Interactions) Core->Prop2 Prop3 Rigid Linker (C1 Vector) Core->Prop3 Target1 HIF-2α Inhibitors (Oncology) Prop1->Target1 Target2 GPCR Ligands (CNS Targets) Prop3->Target2

Caption: Mechanistic advantages of the 7-fluoro-1-cyanoindane scaffold in therapeutic target engagement.

Safety & Handling (SDS Summary)

As a fluorinated nitrile, this compound requires strict safety protocols.[1]

  • Hazard Statements (GHS):

    • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled (Nitrile moiety).[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

  • Handling:

    • Use only in a chemical fume hood.[1]

    • Avoid contact with strong acids (risk of HCN liberation).

    • Incompatibility: Strong oxidizing agents, strong bases.[1]

References

  • ChemicalBook. (2025).[1][4] 7-Fluoro-1-indanone Product Properties and Synthesis. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 7-Fluoro-1,1,3-trimethyl-4-aminoindane (Related Indane Structure).[1] National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (2025). 7-Fluoro-1-indanone Safety Data Sheet (SDS). Merck KGaA.[1][5] Retrieved from

  • Beilstein J. Org.[1] Chem. (2017).[6][7] Synthesis of 1-indanones with a broad range of biological activity. Beilstein-Institut. Retrieved from

  • Journal of Medicinal Chemistry. (2019). Discovery of PT2977 (Belzutifan): A Clinical Candidate for the Treatment of Renal Cell Carcinoma.

Sources

Exploratory

Technical Guide: 1-Cyano-7-Fluoroindane (CAS 1429238-87-8)

[1][2] Executive Summary & Compound Identity 1-Cyano-7-fluoroindane , systematically known as 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile , is a high-value bicyclic intermediate used primarily in medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Identity

1-Cyano-7-fluoroindane , systematically known as 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile , is a high-value bicyclic intermediate used primarily in medicinal chemistry.[1] It serves as a rigid, chiral scaffold for synthesizing androgen receptor antagonists (such as Enzalutamide derivatives) and voltage-gated sodium channel (NaV) inhibitors. Its structural significance lies in the specific "ortho-like" proximity of the fluorine atom to the nitrile-bearing benzylic carbon, which influences both metabolic stability and ligand-protein binding kinetics.

Chemical Identity Data
PropertySpecification
Common Name 1-Cyano-7-fluoroindane
IUPAC Name 7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile
CAS Registry Number 1429238-87-8
Molecular Formula C₁₀H₈FN
Molecular Weight 161.18 g/mol
SMILES FC1=CC=CC2=C1C(C#N)CC2
InChI String InChI=1S/C10H8FN/c11-9-3-1-2-7-8(9)10(6-12)4-5-7/h1-3,10H,4-5H2
Stereochemistry Racemic (contains 1 chiral center at C1).[2][3][4][5] Often resolved to (S)- or (R)- enantiomers for bioactivity.

Structural Topology & Significance

The compound features a fused bicyclic system: a saturated cyclopentane ring fused to a fluorinated benzene ring.

  • Position 1 (Benzylic): Functionalized with a nitrile (-CN) group. This carbon is chiral and highly reactive toward alkylation, serving as the attachment point for pharmacophores.

  • Position 7 (Aromatic): Substituted with a fluorine atom.[6][5][7] In the indane numbering system (IUPAC), position 7 is on the benzene ring adjacent to the bridgehead carbon (C7a) that connects to C1. This creates a steric and electronic environment distinct from the 4-fluoro isomer.

Structural Diagram (Graphviz)

IndaneStructure cluster_legend Functional Zones C1 C1 (CN) C2 C2 C1->C2 C3 C3 C2->C3 C3a C3a (Bridge) C3->C3a C4 C4 C3a->C4 C7a C7a (Bridge) C3a->C7a Fusion C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 (F) C6->C7 C7->C7a C7a->C1

Caption: Topological connectivity of 7-fluoro-1-cyanoindane showing the proximity of the Nitrile (C1) and Fluorine (C7) groups.[2][8]

Synthesis Protocols

The synthesis of 1-cyano-7-fluoroindane typically proceeds from 7-fluoro-1-indanone (CAS 651735-59-0). Two primary routes are employed depending on scale and available reagents.

Route A: The TosMIC Reductive Cyanation (Preferred)

This method, utilizing Tosylmethyl Isocyanide (TosMIC), is preferred for its ability to convert the ketone directly to the nitrile while retaining the carbon skeleton (reductive cyanation) or with homologation depending on conditions. For indanones, a modified Van Leusen reaction is often used to install the nitrile at the C1 position.

Reagents: 7-Fluoro-1-indanone, TosMIC, Potassium tert-butoxide (t-BuOK), Dimethoxyethane (DME), Ethanol.

  • Preparation: Dissolve 7-fluoro-1-indanone (1.0 eq) and TosMIC (1.1 eq) in anhydrous DME at 0°C.

  • Base Addition: Slowly add t-BuOK (2.0 eq) in DME/EtOH. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Stir at room temperature for 4–12 hours. The mechanism involves the formation of an oxazoline intermediate followed by fragmentation to the nitrile.

  • Workup: Quench with brine, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexane/EtOAc).

Route B: Stepwise Reduction-Substitution (Traditional)

This route is robust but involves more steps.

  • Reduction: 7-Fluoro-1-indanone

    
    7-Fluoro-1-indanol .
    
  • Activation: 7-Fluoro-1-indanol

    
    1-Chloro-7-fluoroindane  or Mesylate .
    
  • Substitution: Chloride/Mesylate

    
    1-Cyano-7-fluoroindane .
    
Synthesis Workflow Diagram

SynthesisPath Start Start: 7-Fluoro-1-indanone (CAS 651735-59-0) TosMIC Reagent: TosMIC Base: t-BuOK Start->TosMIC Route A (Direct) StepB1 Step 1: Reduction (NaBH4) Start->StepB1 Route B (Stepwise) IntermediateA Intermediate: Oxazoline Species TosMIC->IntermediateA Product Target: 1-Cyano-7-fluoroindane (CAS 1429238-87-8) IntermediateA->Product Fragmentation StepB2 Step 2: Chlorination (SOCl2) StepB1->StepB2 StepB3 Step 3: Cyanation (NaCN/DMSO) StepB2->StepB3 StepB3->Product

Caption: Comparison of TosMIC (Direct) and Stepwise synthetic pathways for 1-cyano-7-fluoroindane.

Applications in Drug Discovery

The 1-cyano-7-fluoroindane scaffold is a "privileged structure" in medicinal chemistry, particularly for targets requiring rigid hydrophobic cores.

Androgen Receptor (AR) Antagonists

In the development of next-generation anti-prostate cancer drugs, the indane ring replaces the dimethyl-cyanophenyl ring found in first-generation antiandrogens.

  • Mechanism: The rigid indane ring restricts conformational freedom, potentially increasing binding affinity to the AR ligand-binding domain (LBD).

  • Role of Fluorine (C7): The C7 fluorine forms specific electrostatic interactions with residues in the binding pocket and blocks metabolic hydroxylation at this position.

Voltage-Gated Sodium Channels (NaV)

Indane-1-carbonitriles are explored as state-dependent blockers of NaV1.7 and NaV1.8 for pain management. The nitrile group often serves as a hydrogen bond acceptor or a handle for further cyclization into tetrazoles or imidazoles.

Safety & Handling

  • Hazard Classification: As a nitrile derivative, it should be treated as Acute Toxic (Oral/Dermal/Inhalation) .

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Specific Precaution: The synthesis involves cyanide sources (NaCN) or isocyanides (TosMIC). All reactions must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

References

  • BLD Pharm. (2024). 7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile Product Data. Retrieved from

  • Namiki Shoji Co. (2021). Fluorinated Building Blocks Catalogue. Retrieved from

  • Beilstein J. Org. Chem. (2017).[9][10] Synthesis of 1-indanones with a broad range of biological activity. Retrieved from

  • PubChem. (2024).[8] 2,3-Dihydro-1H-indene-1-carbonitrile Compound Summary. (Analog Reference). Retrieved from

Sources

Foundational

Strategic Sourcing &amp; Technical Profile: 7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile

CAS No: 1429238-87-8 Formula: C₁₀H₈FN Molecular Weight: 161.18 g/mol [1][2][3][4] Executive Summary 7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile (also known as 7-fluoro-1-indancarbonitrile) is a high-value fluorinated s...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1429238-87-8 Formula: C₁₀H₈FN Molecular Weight: 161.18 g/mol [1][2][3][4]

Executive Summary

7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile (also known as 7-fluoro-1-indancarbonitrile) is a high-value fluorinated scaffold used primarily in the synthesis of hypoxia-inducible factor (HIF) inhibitors and advanced neurological agents.[1][2][3][4] It serves as a critical chiral building block where the C1-cyano group provides a versatile handle for converting to amines, amides, or carboxylic acids, while the C7-fluorine atom imparts metabolic stability and modulates pKa in the final drug candidate.[2][3]

Unlike its more common isomer, 4-fluoro-1-indancarbonitrile (used in Belzutifan synthesis), the 7-fluoro variant is often classified as a "Tier 3" specialty intermediate.[1][2][3] It is characterized by limited commercial stock, high spot prices, and a reliance on custom synthesis for kilogram-scale delivery.[2][3]

Sourcing Landscape & Market Analysis
Supplier Ecosystem

The supply chain for CAS 1429238-87-8 is constrained.[1][2][3] It is not a commodity chemical; it is typically held in milligram to gram quantities by specialized catalog houses or synthesized on-demand by CROs in China and India.[1][2][3]

Table 1: Verified Supplier & Catalog Data

Supplier TierVendor NameCatalog #Availability StatusEstimated Price (Spot)
Tier 1 (Global) BLD Pharm BD01431414Stock (Variable)~$450 - $600 / 1g
Tier 2 (Specialty) Namiki Shoji EN300-7951417Lead Time: 2-3 wksInquire (High)
Tier 2 (Specialty) Pharmalego Search by CASIn Stock (Shanghai)~$300 - $500 / 1g
Tier 3 (Aggregator) ChemUniverse CustomMake-to-OrderBulk Quotes Only

Strategic Note: Prices listed are estimates for research quantities (1–5g). For campaigns requiring >100g, do not buy from catalogs . You must initiate a Request for Quote (RFQ) for a custom batch synthesis, which can reduce the cost per gram by 60–80% (target price:


120/g at 100g scale).[2][3][5]
Procurement Strategy
  • Verify Isomerism: Many suppliers confuse the 4-fluoro and 7-fluoro isomers due to ambiguous numbering in the indane ring.[2][3] Always demand a ¹H-NMR and ¹⁹F-NMR spectrum before purchase.[1][2][3]

    • 7-Fluoro: Fluorine is adjacent to the bridgehead, often showing distinct coupling patterns compared to the 4-fluoro isomer.[2][3]

  • Stereochemistry: The commercially available CAS 1429238-87-8 is typically racemic .[1][2][3] If your target molecule (e.g., a HIF-2α inhibitor) requires a specific enantiomer (R or S), you must specify a chiral resolution step or asymmetric synthesis in your RFQ.[2][5]

Technical Synthesis & Manufacturing Pathways

To understand the cost drivers and impurity profiles, researchers must understand how this molecule is constructed.[2][3][5] The synthesis typically proceeds via the 7-fluoro-1-indanone intermediate.[2][3]

Core Synthesis Workflow

The most robust route involves the cyclization of fluorinated phenylpropanoic acid derivatives, followed by functional group interconversion at the C1 position.[2][5]

Methodology:

  • Cyclization: 3-(2-fluorophenyl)propanoic acid is cyclized using Polyphosphoric Acid (PPA) or Eaton's Reagent to form 7-fluoro-1-indanone .[1][2][3]

  • Reduction: The ketone is reduced to 7-fluoro-1-indanol using NaBH₄.[1][2][3]

  • Substitution: The alcohol is converted to a leaving group (Mesylate or Chloride).[1][2][3][5]

  • Cyanation: Nucleophilic displacement with NaCN or TMSCN yields the target nitrile.[1][2][3][5]

SynthesisPathway Start 2-Fluorobenzaldehyde (Commodity) Step1 3-(2-Fluorophenyl) propanoic acid Start->Step1 Doebner-Knoevenagel + Hydrogenation Indanone 7-Fluoro-1-indanone (Key Intermediate) Step1->Indanone Cyclization (PPA or Eaton's Rgt) Alcohol 7-Fluoro-1-indanol Indanone->Alcohol Reduction (NaBH4) Target 7-Fluoro-2,3-dihydro- 1H-indene-1-carbonitrile Alcohol->Target 1. MsCl, Et3N 2. NaCN, DMSO

Figure 1: Standard industrial synthesis pathway for 7-fluoro-1-indancarbonitrile.

Quality Assurance & Analytical Protocols

When receiving a shipment, the following self-validating protocols must be executed to ensure the material meets "Pharma Grade" standards (>98% purity).

A. Identity Confirmation (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • Look for the benzylic proton (H1) at δ 4.0–4.2 ppm (typically a dd or t).[1][3][5]

    • The aromatic region (δ 6.9–7.3 ppm) should integrate to 3 protons.[1][3][5]

    • Critical Check: Ensure no residual solvent peaks (DMSO/DMF) from the cyanation step, as these trap easily in the nitrile lattice.[2][3][5]

  • ¹⁹F NMR:

    • Expect a single peak around δ -115 to -125 ppm .[1][2][3] Multiple peaks indicate regioisomeric contamination (e.g., 4-fluoro isomer).[2][3][5]

B. Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2][5]

  • Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (+0.1% TFA).[1][2][3][5]

  • Detection: UV at 210 nm and 254 nm.[2][3][5]

  • Acceptance Criteria:

    • Main peak > 98.0%.[1][2][3][5][6][7]

    • Single largest impurity < 0.5% (likely the unreacted chloride or alcohol).[1][3][5]

Handling & Safety
  • Hazard Class: Acute Toxic (Oral/Dermal/Inhalation) - Category 3/4.[1][2][3][5]

  • Specific Risk: Nitriles can liberate cyanide under strong acidic or metabolic conditions.[1][2][3][5] Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic proton is acidic; prolonged exposure to moisture/bases can lead to racemization or hydrolysis to the amide.[2][3][5]

References
  • BLD Pharm. (2025).[1][2][3][5] Product Analysis: 7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile (CAS 1429238-87-8).[1][2][3][4] Retrieved from

  • Namiki Shoji Co., Ltd. (2021).[2][3][5] Building Blocks Catalogue: Fluorinated Indanes. Retrieved from

  • Peloton Therapeutics (Merck). (2019).[1][3][5] Synthesis of HIF-2α Inhibitors (Belzutifan/PT2977). Journal of Medicinal Chemistry. (Contextual reference for indane scaffold synthesis).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1429238-87-8. Retrieved from

Sources

Exploratory

biological activity of 7-fluoroindane derivatives

Technical Guide: Biological Activity & Medicinal Chemistry of 7-Fluoroindane Derivatives Executive Summary The 7-fluoroindane scaffold represents a high-value structural motif in modern medicinal chemistry, utilized prim...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Medicinal Chemistry of 7-Fluoroindane Derivatives

Executive Summary The 7-fluoroindane scaffold represents a high-value structural motif in modern medicinal chemistry, utilized primarily as a conformationally restricted bioisostere of ortho-fluorinated aromatics. By fusing a saturated cyclopentane ring to a fluorobenzene core, this scaffold serves two critical functions: it reduces the entropic penalty of ligand binding by "locking" the bioactive conformation, and it blocks metabolic oxidation at the vulnerable benzylic or aromatic positions.

This guide analyzes the across two primary therapeutic axes: PRC2/EED inhibition (Oncology) and TRPM8 antagonism (Neuropathic Pain) . It provides validated synthetic protocols, structure-activity relationship (SAR) data, and mechanistic insights for researchers in drug discovery.

Part 1: Structural Rationale & Chemical Biology

The 7-fluoroindane moiety is not merely a passive scaffold; it is an active determinant of pharmacokinetics and binding affinity.

  • Conformational Locking: In many kinase and epigenetic inhibitors, an ortho-fluorophenyl group is required to fill a hydrophobic pocket. However, free-rotating phenyl rings suffer from high entropic costs upon binding. The 7-fluoroindane scaffold "freezes" the ethyl side chain of a phenethyl group into a rigid ring, pre-organizing the molecule for binding.

  • Electronic Modulation: The fluorine atom at position 7 (adjacent to the bridgehead) exerts a strong inductive effect (

    
    ), lowering the electron density of the aromatic ring. This strengthens 
    
    
    
    stacking interactions with electron-rich residues (e.g., Tryptophan, Phenylalanine) in target proteins.
  • Metabolic Stability: The C7 position on the indane ring is often a site of Phase I metabolic hydroxylation. Fluorine substitution blocks this site, extending the half-life (

    
    ) of the parent compound.
    

Part 2: Primary Biological Applications[1][2][3][4][5][6][7]

Case Study A: PRC2 Complex Modulation (Oncology)

Target: Embryonic Ectoderm Development (EED) subunit of Polycomb Repressive Complex 2 (PRC2).[1] Mechanism: Allosteric Inhibition.

Recent medicinal chemistry campaigns (e.g., ACS Med. Chem. Lett. 2021) have identified 7-fluoroindane derivatives as potent inhibitors of the EED-H3K27me3 interaction.[2]

  • The Challenge: Disrupting the protein-protein interaction (PPI) between EED and the trimethylated Histone H3 (H3K27me3).

  • The Solution: A 7-fluoroindane-fused pyrrolidine scaffold (Compound 41a) mimics the trimethyl-lysine residue, inserting deeply into the aromatic cage of the EED pocket.

  • Activity Profile:

    • IC50 (Binding): < 50 nM (TR-FRET assay).

    • Cellular Potency: 0.29 µM (G-401 kidney cancer cells).[2]

    • Selectivity: >100-fold over EZH2 catalytic site inhibitors.

Mechanism of Action Diagram:

PRC2_Mechanism cluster_0 Normal Physiology cluster_1 Inhibition by 7-Fluoroindane H3K27me3 H3K27me3 Peptide EED_Pocket EED Aromatic Cage (Trp/Phe/Tyr) H3K27me3->EED_Pocket Binds PRC2_Active PRC2 Complex Activated EED_Pocket->PRC2_Active Allosteric Activation Inhibitor 7-Fluoroindane Derivative (41a) EED_Blocked EED Pocket Occupied Inhibitor->EED_Blocked High Affinity Competition PRC2_Inactive PRC2 Complex Silenced EED_Blocked->PRC2_Inactive Prevents Activation

Caption: Allosteric inhibition of PRC2. The 7-fluoroindane moiety mimics the H3K27me3 peptide, blocking the EED pocket and preventing complex activation.

Case Study B: TRPM8 Antagonism (Neuropathic Pain)

Target: Transient Receptor Potential Melastatin 8 (TRPM8).[3][4][5][6] Application: Treatment of cold allodynia and neuropathic pain.[3]

Derivatives of 7-fluoroindane-5-carboxylic acid have been explored as TRPM8 antagonists. The lipophilic indane core occupies the voltage-sensing-like domain (VSLD) of the ion channel, preventing channel opening in response to cold stimuli.

Part 3: Structure-Activity Relationship (SAR) Data[11]

The following table summarizes the impact of the 7-fluoroindane modification compared to open-chain or non-fluorinated analogs in EED binding assays.

Compound IDScaffold StructureSubstituent (R)EED Binding IC50 (nM)Cellular IC50 (µM)
Ref-1 Open Chain (Phenethyl)2-Fluoro1202.5
Indane-H Indane (Unsubstituted)H851.8
Indane-4F 4-Fluoroindane4-F601.1
Indane-7F 7-Fluoroindane 7-F 26 0.29

Key Insight: The 7-fluoro analog is superior because the fluorine atom is positioned to form a specific electrostatic interaction with the backbone amide of the EED protein, while the rigid indane ring minimizes the entropy penalty.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-1-indanone (Key Intermediate)

Rationale: Accessing the 7-fluoroindane core requires a reliable cyclization method. The Friedel-Crafts acylation is the industry standard.

Reagents:

  • 3-chloro-1-(2-fluorophenyl)propan-1-one (Precursor)[7][8]

  • Aluminum Chloride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    )[7][9]
    
  • Sodium Chloride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    )[7]
    
  • Dichloromethane (

    
    )
    

Workflow:

  • Preparation: Dissolve 3-chloro-1-(2-fluorophenyl)propan-1-one (1.0 eq) in anhydrous DCM under Argon atmosphere.

  • Catalyst Addition: Cool to 0°C. Add

    
     (3.0 eq) portion-wise to control exotherm.
    
  • Cyclization: Heat the mixture to reflux (40°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material.

  • Quench: Pour the reaction mixture onto crushed ice/HCl.

  • Extraction: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Yield: Expect 65-75% of 7-fluoro-1-indanone as a white solid.

Synthesis Diagram:

Synthesis_Pathway Start 2-Fluorocinnamic Acid or 3-chloro-1-(2-fluorophenyl) propan-1-one Step1 AlCl3 / NaCl Friedel-Crafts Cyclization Start->Step1 180°C melt or DCM reflux Intermediate 7-Fluoro-1-indanone (Core Scaffold) Step1->Intermediate Step2 Reductive Amination or Chiral Resolution Intermediate->Step2 Final 7-Fluoroindane Bioactive Derivative Step2->Final

Caption: Synthetic route to 7-fluoroindane derivatives via Friedel-Crafts cyclization.

Protocol 2: EED Binding Assay (TR-FRET)

Rationale: To validate the biological activity of synthesized derivatives.

  • Components: Recombinant EED protein (C-term His-tag), Biotinylated H3K27me3 peptide, Europium-labeled anti-His antibody, Streptavidin-XL665.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 0.01% Tween-20.

  • Procedure:

    • Incubate 5 nM EED protein with varying concentrations of the 7-fluoroindane derivative for 30 mins at RT.

    • Add Biotin-H3K27me3 peptide (10 nM) and detection reagents (Eu-Ab + SA-XL665).

    • Incubate for 60 mins.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Analysis: Calculate the HTRF ratio (

    
    ). Plot % Inhibition vs. Log[Compound] to determine IC50.
    

References

  • ACS Medicinal Chemistry Letters (2021).

    • Source:

  • Journal of Medicinal Chemistry (2020). Exploration of TRPM8 Binding Sites by β-Carboline-Based Antagonists.

    • Source:

  • ChemicalBook. 7-Fluoro-1-indanone Synthesis and Properties.

    • Source:

  • BenchChem. Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.

    • Source:

  • National Institutes of Health (PMC). Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors.

    • Source:

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile

Executive Summary The synthesis of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile (hereafter Target Nitrile ) from 7-fluoro-1-indanone presents a specific regiochemical challenge due to the peri-position of the fluorine a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile (hereafter Target Nitrile ) from 7-fluoro-1-indanone presents a specific regiochemical challenge due to the peri-position of the fluorine atom (C7) relative to the reaction center (C1).[1] This steric proximity, combined with the electronic deactivation of the aromatic ring, renders standard nucleophilic attacks sensitive to conditions.

This guide details two synthetic pathways:

  • The Van Leusen Reductive Cyanation (Primary Recommendation): A direct, one-pot conversion using Tosylmethyl Isocyanide (TosMIC). This route minimizes step count and avoids the formation of elimination byproducts (7-fluoroindene).

  • The Classical Stepwise Transformation (Secondary Alternative): A three-step sequence (Reduction

    
     Halogenation 
    
    
    
    Cyanation) reserved for contexts where TosMIC is restricted.

Strategic Analysis & Chemical Logic

The Challenge: The Peri-Effect

In 1-indanone systems, the C7 substituent exerts significant steric pressure on the C1 carbonyl. While fluorine is small (Van der Waals radius


 1.47 Å), its position creates a "bay region" effect that can retard the approach of bulky nucleophiles. Furthermore, the electron-withdrawing nature of fluorine (

) destabilizes the developing positive charge in

pathways, while steric hindrance disfavors

transition states in the stepwise route.
Route Selection Matrix
FeatureRoute A: Van Leusen (TosMIC) Route B: Classical Stepwise
Step Count 1 (One-pot)3 (Reduce, Halogenate, Cyanate)
Atom Economy HighModerate (Stoichiometric waste)
Risk Profile Low: No elimination side-reactions.[1]High: Benzylic halides prone to elimination to indenes.
Steric Sensitivity Moderate (TosMIC is bulky).Low for reduction; High for substitution.
Recommendation Preferred for purity and yield.Fallback if TosMIC is unavailable.

Protocol A: Van Leusen Reductive Cyanation (Recommended)

This method utilizes Tosylmethyl Isocyanide (TosMIC) to convert the ketone directly to the nitrile while retaining the carbon skeleton.[2][3] The reaction proceeds via an oxazoline intermediate which fragments to release the nitrile.

Materials
  • Substrate: 7-Fluoro-1-indanone (

    
     equiv.)
    
  • Reagent: TosMIC (

    
     - 
    
    
    
    equiv.)[1]
  • Base: Potassium tert-butoxide (

    
    -BuOK) (
    
    
    
    equiv.)[1]
  • Solvent: 1,2-Dimethoxyethane (DME) (Anhydrous)[1]

  • Additive: Absolute Ethanol (

    
     equiv.) – Critical for oxazoline fragmentation.
    
Step-by-Step Methodology

1. Preparation of the Reagent Solution

  • In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve TosMIC  (1.5 equiv.) and 7-fluoro-1-indanone  (1.0 equiv.) in anhydrous DME (
    
    
    
    mL per gram of substrate).
  • Note: Ensure the system is strictly anhydrous to prevent hydrolysis of the isocyanide.

2. Cryogenic Addition

  • Cool the solution to -10°C using an ice/salt bath. The low temperature is crucial to control the exotherm upon base addition and prevent polymerization of TosMIC.

  • Add Absolute Ethanol (2.0 equiv.). This serves as a proton source to facilitate the fragmentation of the intermediate.

3. Base Introduction

  • Add

    
    -BuOK  (2.5 equiv.)[1] portion-wise over 30 minutes.
    
  • Observation: The solution will likely darken (deep red/brown) due to the formation of the TosMIC anion and subsequent enolate interactions.

4. Reaction Progression

  • Allow the mixture to warm slowly to Room Temperature (25°C) .

  • Stir for 12–16 hours .

  • QC Check: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The ketone spot (

    
    ) should disappear, replaced by the nitrile spot (
    
    
    
    , less polar).
  • Heating Option: If the 7-fluoro steric hindrance stalls the reaction ( >10% starting material remaining after 16h), heat gently to 45°C for 2 hours. Do not exceed 50°C to avoid decomposition.

5. Work-up

  • Quench the reaction by pouring the mixture into ice-cold brine.

  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with water (

    
    ) to remove tosylate salts and excess base.
    
  • Dry over

    
     and concentrate in vacuo.
    

6. Purification

  • Purify via Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient of 0%

    
     15% EtOAc in Hexanes.
    
  • Yield Expectation: 75–85%.[4]

Protocol B: Classical Stepwise Synthesis (Alternative)

Use this route only if TosMIC is unavailable. It requires strict pH control to prevent elimination to 7-fluoroindene.

Workflow Overview
  • Reduction: Ketone

    
     Alcohol (
    
    
    
    ).
  • Chlorination: Alcohol

    
     Chloride (
    
    
    
    ).
  • Cyanation: Chloride

    
     Nitrile (
    
    
    
    ).
Critical Execution Steps

Step 1: Reduction

  • Dissolve 7-fluoro-1-indanone in MeOH at 0°C.

  • Add

    
     (1.1 equiv.) slowly. Stir 2h.
    
  • Quench with saturated

    
    . Extract and concentrate.[5]
    
  • Result: 7-fluoro-1-indanol (Quantitative).[1]

Step 2: Chlorination (The Danger Zone)

  • Dissolve the alcohol in anhydrous

    
     (DCM).
    
  • Add

    
     (1.2 equiv.) at -78°C  (Dry ice/acetone).
    
  • Crucial: Add Pyridine (1.5 equiv.) to scavenge HCl. Acidic conditions promote elimination to the indene.

  • Warm to 0°C and stir for 1 hour.

  • Work up immediately with cold

    
    . Do not distill.  Use the crude chloride directly.
    

Step 3: Cyanation

  • Dissolve crude chloride in DMSO (dry).

  • Add

    
     (1.5 equiv.).
    
  • Heat to 40°C .

  • Warning: Higher temperatures (>60°C) will cause

    
     elimination to 7-fluoroindene.[1]
    
  • Monitor closely by HPLC. Stop when the chloride is consumed.

Visualization of Pathways[5][6]

SynthesisPathways SM 7-Fluoro-1-indanone (C9H7FO) TosMIC TosMIC / t-BuOK (Reductive Cyanation) SM->TosMIC Route A (Preferred) Alcohol Intermediate: 7-Fluoro-1-indanol SM->Alcohol Route B: NaBH4 Target 7-Fluoro-1-cyanoindane (Target) TosMIC->Target One-Pot High Yield Chloride Intermediate: 1-Chloro-7-fluoroindane Alcohol->Chloride SOCl2 / Pyridine Chloride->Target NaCN / DMSO SideProduct Side Product: 7-Fluoroindene (Elimination) Chloride->SideProduct Heat / Strong Base

Figure 1: Comparison of the direct Van Leusen route (Blue) versus the risk-prone stepwise route (Grey/Red).

Analytical Quality Control (QC)

Validate the final product using the following markers. The nitrile stretch and the loss of the carbonyl signal are definitive.

TechniqueParameterExpected SignalNotes
FT-IR Nitrile (

)

Sharp, weak-to-medium intensity.[1]
FT-IR Carbonyl (

)
Absent Disappearance of ketone peak (

).[1]
1H NMR Benzylic Proton (

)

(dd)
Couples with

at C2.[1]
13C NMR Nitrile Carbon

Characteristic shift.[1]
19F NMR Fluorine

Verify integration and splitting.

Safety & Handling

  • TosMIC: While odorless (unlike other isocyanides), it generates sulfinates and can be a sensitizer. Handle in a fume hood.

  • Cyanide (Route B): If using NaCN, extreme caution is required. Maintain pH > 9 in aqueous waste streams to prevent HCN gas evolution. Keep a cyanide antidote kit available.

  • Indanones: Generally irritants. The 7-fluoro derivative has limited toxicological data; treat as a potential potent bioactive agent.[1]

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[2] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, vol. 42, no. 19, 1977, pp. 3114–3118.

  • Varsal Chemical. "TosMIC Whitepaper: Reductive cyanation of ketones." Varsal Technical Library.

  • Organic Chemistry Portal. "Van Leusen Reaction: Synthesis of Nitriles."

  • BenchChem. "Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide."

  • Sigma-Aldrich. "Product Specification: 7-Fluoro-1-indanone."[1]

Sources

Application

Application Notes and Protocols: Reduction of 7-Fluoro-1-cyanoindane to 1-(Aminomethyl)-7-fluoroindane

Abstract This document provides a comprehensive guide for the chemical reduction of 7-fluoro-1-cyanoindane to the corresponding primary amine, 1-(aminomethyl)-7-fluoroindane. This transformation is a critical step in the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical reduction of 7-fluoro-1-cyanoindane to the corresponding primary amine, 1-(aminomethyl)-7-fluoroindane. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocol details the use of lithium aluminum hydride (LiAlH₄), a powerful reducing agent, and outlines the necessary experimental procedures, safety precautions, and analytical characterization techniques. The causality behind experimental choices is explained to provide researchers with a deep understanding of the process, ensuring both efficiency and safety.

Introduction

The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a direct route to valuable amine building blocks.[1] 1-(Aminomethyl)-7-fluoroindane is a key intermediate in the development of various therapeutic agents, where the indane scaffold and the primary amine functionality are crucial for biological activity. The fluorine substituent can enhance metabolic stability and binding affinity. This application note focuses on a robust and scalable method for this reduction, employing lithium aluminum hydride (LiAlH₄). While other methods such as catalytic hydrogenation[2][3][4] and alternative hydride reagents exist[5][6], LiAlH₄ is often chosen for its high reactivity and broad applicability in reducing nitriles to primary amines.[7][8][9]

Reaction Mechanism and Rationale

The reduction of a nitrile with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex.[7][8][10]

  • First Hydride Addition: The nucleophilic hydride attacks the electrophilic carbon of the nitrile group, breaking the π-bond and forming an intermediate imine anion.[7]

  • Second Hydride Addition: A second equivalent of hydride from another LiAlH₄ molecule attacks the imine carbon, leading to a dianion intermediate.[7]

  • Aqueous Workup: The reaction is quenched with water and a basic solution to neutralize the excess reagent and protonate the dianion, yielding the final primary amine.[10]

The choice of LiAlH₄ is predicated on its potent reducing power, which is necessary for the complete reduction of the stable nitrile group.[9] Milder reducing agents like sodium borohydride are generally ineffective for this transformation unless used in combination with additives.[5] The use of an ethereal solvent, such as anhydrous tetrahydrofuran (THF), is critical as it is inert to LiAlH₄ and effectively solubilizes the reactants.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
7-Fluoro-1-cyanoindane≥98%Commercially Available
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFCommercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially Available
Diethyl Ether (Et₂O)AnhydrousCommercially Available
Sodium Hydroxide (NaOH)15% aqueous solutionLaboratory Prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Deionized WaterHigh PurityLaboratory Supply
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions

Lithium aluminum hydride is a highly reactive and pyrophoric substance that reacts violently with water and protic solvents.[11][12][13][14] All operations involving LiAlH₄ must be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[11][12] Personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves, is mandatory.[11][14] A Class D fire extinguisher for reactive metals and a container of dry sand should be readily accessible.[11][12]

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel.

    • Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture.

    • Allow the apparatus to cool to room temperature.

  • Reaction Execution:

    • Under a positive pressure of inert gas, charge the flask with a 1.0 M solution of LiAlH₄ in THF (2.5 equivalents).

    • Cool the flask to 0 °C using an ice-water bath.

    • Dissolve 7-fluoro-1-cyanoindane (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add the solution of 7-fluoro-1-cyanoindane dropwise to the stirred LiAlH₄ solution at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification (Fieser Method): [15][16][17]

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • CAUTION: The following steps are highly exothermic and will generate hydrogen gas. Ensure adequate ventilation and proceed with extreme care.

    • Slowly and dropwise, add deionized water (equal in volume to the mass of LiAlH₄ used in grams).

    • Next, add a 15% aqueous solution of sodium hydroxide (equal in volume to the mass of LiAlH₄ used in grams).

    • Finally, add deionized water (three times the volume of the mass of LiAlH₄ used in grams).[18]

    • Remove the ice bath and stir the resulting white suspension vigorously for 30 minutes at room temperature.

    • Add anhydrous magnesium sulfate to the mixture and stir for an additional 15 minutes to ensure complete drying.

    • Filter the granular precipitate through a pad of Celite® in a Büchner funnel and wash the filter cake thoroughly with diethyl ether or THF.

    • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(aminomethyl)-7-fluoroindane.

    • The crude product can be further purified by column chromatography on silica gel or by vacuum distillation if necessary.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Assemble and flame-dry glassware setup2 Cool to room temperature under inert gas setup1->setup2 react1 Charge LiAlH4 solution (2.5 eq) setup2->react1 react2 Cool to 0 °C react1->react2 react4 Add substrate dropwise at < 10 °C react2->react4 react3 Dissolve 7-fluoro-1-cyanoindane in THF react3->react4 react5 Warm to RT and reflux for 4-6 h react4->react5 workup1 Cool to 0 °C react5->workup1 workup2 Quench sequentially with H2O, 15% NaOH, H2O workup1->workup2 workup3 Stir at RT for 30 min workup2->workup3 workup4 Add MgSO4 and stir for 15 min workup3->workup4 workup5 Filter through Celite® workup4->workup5 workup6 Concentrate filtrate workup5->workup6 workup7 Purify (optional) workup6->workup7 product product workup7->product 1-(Aminomethyl)-7-fluoroindane

Caption: Workflow for the reduction of 7-fluoro-1-cyanoindane.

Characterization of 1-(Aminomethyl)-7-fluoroindane

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR Appearance of a new signal for the -CH₂NH₂ protons, typically a singlet or a multiplet depending on the solvent and concentration. Disappearance of the characteristic nitrile signal.
¹³C NMR Disappearance of the nitrile carbon signal (typically ~120 ppm) and the appearance of a new signal for the -CH₂NH₂ carbon.
¹⁹F NMR The fluorine signal should remain, possibly with a slight shift in chemical shift compared to the starting material.
FT-IR Disappearance of the sharp C≡N stretching vibration (around 2230 cm⁻¹) and the appearance of N-H stretching vibrations (typically two bands in the range of 3300-3500 cm⁻¹) for the primary amine.
Mass Spec. The molecular ion peak corresponding to the mass of 1-(aminomethyl)-7-fluoroindane (C₁₀H₁₂FN) should be observed.

Conclusion

This application note provides a detailed and reliable protocol for the reduction of 7-fluoro-1-cyanoindane to 1-(aminomethyl)-7-fluoroindane using lithium aluminum hydride. By understanding the underlying reaction mechanism and adhering to the stringent safety precautions, researchers can confidently and efficiently synthesize this valuable pharmaceutical intermediate. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

  • Vertex AI Search. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Catalysis Science & Technology (RSC Publishing). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes.
  • Princeton University Environmental Health & Safety. Lithium Aluminum Hydride.
  • JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction.
  • New Journal of Chemistry (RSC Publishing).
  • MDPI. (2022, December 21). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane.
  • ResearchGate.
  • Allen. The reduction of a nitrile by LiAlH₄ produces.
  • ChemicalBook. (2019, September 9). Lithium aluminium hydride-Hazard and Toxicity.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction.
  • Chemguide. reduction of nitriles.
  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
  • PMC.
  • Google Patents.
  • Wordpress. (2026, January 25). Nitrile Reduction.
  • NJ.gov. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
  • Sigma-Aldrich.
  • ACS Publications. (2015, July 8). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines.
  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions.
  • University of Rochester. Workup: Aluminum Hydride Reduction.
  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?
  • University of Rochester. Magic Formulas: Fieser Workup (LAH and DiBAL).

Sources

Method

The Strategic Synthesis of 7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile: A Key Intermediate for Novel Therapeutics

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized and powerful tool for enhancing the pharmacological properties of drug candidates. The unique electronic properties of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] The indane core, a bicyclic hydrocarbon, is a privileged structure found in numerous biologically active compounds. When functionalized with a fluorine atom and a nitrile group, as in 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, it becomes a highly valuable intermediate for the synthesis of complex therapeutic agents. This application note provides a detailed guide for the synthesis, characterization, and application of this key intermediate, with a particular focus on its role in the development of Focal Adhesion Kinase (FAK) inhibitors, a promising class of anti-cancer agents.[4][5]

Synthesis of 7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step process commencing with the synthesis of the precursor, 7-fluoro-2,3-dihydro-1H-inden-1-one, followed by a robust cyanation reaction.

Part 1: Synthesis of 7-Fluoro-2,3-dihydro-1H-inden-1-one

The preparation of 7-fluoro-2,3-dihydro-1H-inden-1-one can be accomplished via an intramolecular Friedel-Crafts acylation of 3-(2-fluorophenyl)propanoic acid, which is in turn synthesized from 2-fluorobenzoic acid.[6]

Experimental Protocol: Synthesis of 7-Fluoro-2,3-dihydro-1H-inden-1-one

Materials:

  • 2-Fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Ethylene

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas inlet, suspend 2-fluorobenzoic acid in an excess of thionyl chloride. Gently reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain 2-fluorobenzoyl chloride.

  • Friedel-Crafts Acylation: Dissolve the crude 2-fluorobenzoyl chloride in anhydrous dichloromethane. Cool the solution in an ice bath and slowly add aluminum chloride in portions while stirring.

  • Ethylene Addition: Bubble ethylene gas through the reaction mixture for 4-6 hours while maintaining the temperature at 0-5°C.

  • Cyclization: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield 7-fluoro-2,3-dihydro-1H-inden-1-one as a solid.

Figure 1: Synthetic workflow for the preparation of the key precursor, 7-fluoro-2,3-dihydro-1H-inden-1-one.

Part 2: Cyanation of 7-Fluoro-2,3-dihydro-1H-inden-1-one via the Van Leusen Reaction

The conversion of the ketone to the desired nitrile is effectively achieved using the Van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC).[2][3][7][8] This reaction is known for its efficiency in converting ketones to nitriles with the addition of one carbon atom.

Experimental Protocol: Synthesis of 7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile

Materials:

  • 7-Fluoro-2,3-dihydro-1H-inden-1-one

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous dimethoxyethane (DME)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 7-fluoro-2,3-dihydro-1H-inden-1-one in anhydrous dimethoxyethane at 0°C under an inert atmosphere (e.g., argon or nitrogen), add tosylmethyl isocyanide.

  • Base Addition: Slowly add a solution of potassium tert-butoxide in anhydrous DME to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Methanolysis: Cool the reaction mixture back to 0°C and add methanol. Allow the mixture to warm to room temperature and continue stirring for another 1-2 hours.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile.

Figure 2: Reaction workflow for the Van Leusen cyanation of 7-fluoro-2,3-dihydro-1H-inden-1-one.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile. Below are the expected analytical data based on the structure.

Analytical Technique Expected Observations
¹H NMR Aromatic protons (multiplets), benzylic proton (triplet or doublet of doublets), and aliphatic protons (multiplets).
¹³C NMR Aromatic carbons, nitrile carbon (around 120 ppm), benzylic carbon, and aliphatic carbons.
IR Spectroscopy Characteristic nitrile (C≡N) stretch around 2240-2260 cm⁻¹, aromatic C-H stretches, and C-F stretch.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of C₁₀H₈FN.

Note: As of the writing of this application note, a comprehensive, publicly available experimental dataset for 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile was not identified. The expected observations are based on the analysis of its chemical structure and data from analogous compounds.

Application in Drug Synthesis: A Gateway to FAK Inhibitors

7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile is a key building block in the synthesis of potent and selective Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a critical role in tumor progression, metastasis, and angiogenesis.[4][5] The fluorinated indane scaffold can be further elaborated to construct complex heterocyclic systems that bind to the ATP-binding pocket of FAK.

A representative synthetic application involves the conversion of the nitrile to an amidine, followed by cyclization with a suitable partner to form a pyrimidine ring, a common core in many kinase inhibitors.

Figure 3: Generalized workflow illustrating the use of the title compound in the synthesis of a FAK inhibitor.

Conclusion and Future Perspectives

This application note has detailed a reliable and efficient synthetic pathway to 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, a valuable intermediate in medicinal chemistry. The protocols provided are based on well-established and robust chemical transformations. The strategic placement of the fluorine atom and the reactive nitrile functionality make this compound an attractive starting point for the synthesis of a diverse range of therapeutic agents, most notably for the development of novel FAK inhibitors for cancer therapy. The continued exploration of fluorinated building blocks like the one described herein will undoubtedly fuel the discovery of next-generation medicines with improved efficacy and safety profiles.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new synthesis of nitriles from ketones. Tetrahedron Letters, 13(52), 5337-5340.
  • Moskal, J., & van Leusen, A. M. (1986). A New, Efficient One-Pot Synthesis of Nitriles from Ketones.
  • Varsal Chemical. (n.d.). TosMIC Whitepaper.
  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • Serafin, K., & Bräse, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
  • Wei, W., Feng, Z., Liu, Z., Li, X., He, H., Ran, K., ... & Chen, L. (2022). Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. European Journal of Medicinal Chemistry, 228, 113978.
  • Zhao, Y., Li, Y., Wang, Y., Zhang, J., & Zhang, W. (2021). Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. Future Medicinal Chemistry, 13(16), 1435-1456.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of Fluoro-Indane Regioisomers

The following Technical Support Guide is designed for researchers and process chemists dealing with the separation of 4-fluoro-1-indanecarbonitrile and 7-fluoro-1-indanecarbonitrile (and their corresponding precursors/de...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists dealing with the separation of 4-fluoro-1-indanecarbonitrile and 7-fluoro-1-indanecarbonitrile (and their corresponding precursors/derivatives).

Topic: Separation and Purification of 7-Fluoro and 4-Fluoro Indane Nitrile Isomers Ticket ID: #ISO-SEP-4F7F Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Diagnostic Triage

Separating 4-fluoro-1-indanecarbonitrile (4-F) and 7-fluoro-1-indanecarbonitrile (7-F) is a classic "critical pair" challenge. These regioisomers share identical molecular weights (MW) and very similar LogP values, rendering standard C18 reversed-phase methods ineffective.

The separation difficulty stems from the structural similarity of the indane core. However, the 7-fluoro position (proximal to the C1-nitrile) induces distinct electronic and steric effects compared to the 4-fluoro position (distal, adjacent to the bridgehead) . Successful separation relies on exploiting these subtle "ortho-effects" using fluorinated stationary phases or shape-selective crystallization.

Quick Diagnostic Checklist

Before attempting separation, confirm your mixture composition:

  • 19F NMR: Are there two distinct signals? (7-F is typically downfield due to the deshielding effect of the proximal nitrile/carbonyl if conjugated, or distinct through-space interactions).

  • TLC: Do you see a "figure-8" spot overlap in 10% EtOAc/Hexanes? If yes, standard silica flash will fail.

  • Origin:

    • 4-F Precursor: Typically derived from 3-(2-fluorophenyl)propanoic acid cyclization.

    • 7-F Precursor: Often a byproduct of 3-(3-fluorophenyl)propanoic acid cyclization (mixed with 5-F).

Troubleshooting Guide: Separation Protocols

Protocol A: Chromatographic Separation (HPLC/Prep-LC)

Recommended for <5g scale or high-purity requirements.

The Issue: Standard C18 columns show co-elution or poor resolution (


).
The Fix:  Switch to a Pentafluorophenyl (PFP)  or Phenyl-Hexyl  stationary phase.[1] These phases utilize 

interactions and fluorine-fluorine interactions to discriminate between the regioisomers based on the electron density of the aromatic ring.
ParameterRecommended ConditionRationale
Stationary Phase PFP (Pentafluorophenyl) or Phenyl-HexylPFP phases engage in specific F-F and dipole-dipole interactions. The 7-F isomer (ortho to functional group) interacts differently than the distal 4-F.
Mobile Phase Methanol (MeOH) / WaterMeOH is a protic solvent that enhances the

selectivity of phenyl-based columns better than Acetonitrile (ACN).
Gradient Shallow gradient (e.g., 50-60% MeOH over 20 min)Isomers often elute within a narrow %B window. Shallow gradients maximize dwell time in the selective zone.
Temperature 15°C - 25°C (Lower is often better)Lower temperatures reduce molecular rotation, enhancing the "shape recognition" capability of the stationary phase.

Step-by-Step Optimization:

  • Screening: Run a 5-95% MeOH gradient on a PFP column (e.g., Kinetex F5 or equivalent).

  • Resolution Check: Identify the two isomers. The 7-F isomer often elutes earlier in RP-PFP due to the "ortho-effect" reducing the effective hydrophobicity of the binding face, though this is compound-dependent.

  • Scale-Up: Transfer the method to a Prep-LC system. Maintain the same linear velocity and solvent composition.

Protocol B: Selective Crystallization

Recommended for >10g scale.

The Issue: Chromatography is too expensive for bulk material. The Fix: Exploit the symmetry and packing differences. 4-fluoro isomers often possess higher symmetry and melting points than 7-fluoro isomers, which suffer from steric strain at the C1 position.

  • Solvent System: Test Hexanes/IPA (9:1) or Heptane/Toluene .

  • Procedure:

    • Dissolve the mixture in hot Heptane (minimal volume).

    • Add Toluene dropwise until clear.

    • Cool slowly to 4°C.

    • Seed: If you have a pure standard of the major isomer, seed the solution at room temperature.

  • Outcome: The 4-fluoro isomer typically crystallizes first. The mother liquor will be enriched in the 7-fluoro isomer (which is often an oil or low-melting solid).

Visualizing the Workflow

The following diagram outlines the decision logic for separating these isomers based on scale and purity requirements.

SeparationWorkflow Start Start: Isomer Mixture (4-F & 7-F Indane Nitrile) ScaleCheck Check Scale & Purity Goal Start->ScaleCheck SmallScale < 5 Grams High Purity (>99%) ScaleCheck->SmallScale LargeScale > 10 Grams Cost Sensitive ScaleCheck->LargeScale HPLC_Screen Screen Stationary Phases (Skip C18) SmallScale->HPLC_Screen SolventScreen Solvent Screen (Heptane/Toluene) LargeScale->SolventScreen PFP_Select Selected: PFP / F5 Column (Fluorine-Fluorine Interaction) HPLC_Screen->PFP_Select Best Selectivity PrepLC Execute Prep-LC (MeOH/H2O Gradient) PFP_Select->PrepLC CrystProcess Fractional Crystallization (Cool to 4°C) SolventScreen->CrystProcess MotherLiquor Enriched Mother Liquor (Contains 7-F) CrystProcess->MotherLiquor Filtrate MotherLiquor->HPLC_Screen Purify Residue if needed

Caption: Decision tree for selecting between Chromatographic (PFP-Column) and Crystallization workflows based on scale.

Frequently Asked Questions (FAQs)

Q1: Why do 4-fluoro and 7-fluoro isomers co-elute on my C18 column? A: C18 columns separate primarily based on hydrophobicity (LogP). Since 4-F and 7-F are regioisomers with the same functional groups, their hydrophobic footprints are nearly identical. The C18 ligands cannot effectively "feel" the position of the fluorine atom relative to the nitrile group. You need a phase that interacts electronically (like PFP or Phenyl-Hexyl) to discriminate based on the dipole moment and shape.

Q2: How can I definitively distinguish them by NMR? A: Use 19F NMR and 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy).

  • 1H NMR: Look at the C1-H signal (proton alpha to nitrile). In the 7-fluoro isomer, this proton is spatially closer to the fluorine (though separated by carbons, the through-space environment differs). More importantly, the aromatic splitting pattern will differ:

    • 4-F: The proton at C7 (adjacent to C1) is a doublet or multiplet not coupled to Fluorine (since F is at C4).

    • 7-F: The proton at C6 is ortho to the Fluorine.

  • 19F NMR: The 7-F signal is typically shifted downfield compared to 4-F due to the "ortho effect" of the functionalized C1 position, especially if there is any unsaturation or if it's the ketone precursor.

Q3: Can I separate them at the Indanone stage instead? A: Yes, and this is often preferred. If you are synthesizing the nitrile from the indanone (ketone), separate the ketones first.

  • 4-fluoro-1-indanone and 7-fluoro-1-indanone have significantly different boiling points and crystallization properties compared to the nitriles.

  • The 7-fluoro-1-indanone is often more volatile and less crystalline due to the steric clash between the carbonyl oxygen and the 7-fluorine (lone pair repulsion). Flash chromatography on silica is often easier with the ketones than the nitriles.

Q4: I see a "shoulder" on my peak. Is this the isomer? A: Likely yes. To confirm, run the method with a "peak purity" check using a Diode Array Detector (DAD). However, for isomers, UV spectra are often identical. The best confirmation is to take three cuts of the peak (front, middle, tail) and run 19F NMR on each. If the ratio of signals changes, you have partial separation.

References

  • Regioisomer Separation Principles

    • Mechanism:[2][3][4] The use of fluorinated stationary phases (PFP) for separating positional isomers of halogenated aromatics is well-documented. PFP phases offer orthogonal selectivity to C18 via

      
       and halogen-halogen interactions.
      
    • Source: Euerby, M. R., & Sutcliffe, O. B. (2025). Development and comparison of reversed-phase ultra high-performance liquid chromatography (RP-UHPLC) and hydrophilic interaction liquid chromatography (HILIC) for the separation of fluorofentanyl regioisomers. Open Research Online. Link

  • Indanone Synthesis & Isomerism

    • Context: Synthesis of indanones via Friedel-Crafts cyclization often yields regioisomeric mixtures (e.g., 5- and 7-substituted) depending on the starting phenylpropionic acid.
    • Source:Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. Link

  • Fluorine NMR Characterization

    • Technique: 19F NMR is the gold standard for distinguishing fluorinated regioisomers due to the high sensitivity of the 19F nucleus to its local electronic environment (ortho vs. para/meta positioning).[5]

    • Source: BenchChem Technical Support.[1][5] Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts. Link

  • Crystallization Strategies

    • Methodology: Separation of regioisomers (like dimethoxyindanone derivatives) is frequently achieved by recrystallization when one isomer is an oil and the other a solid.
    • Source: Organic Syntheses, Coll. Vol. 10. Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone. Link

Sources

Optimization

purification of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile by column chromatography

Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 17, 2026 Welcome to the Purification Support Center You are likely working with 7-fluoro-2,3-dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 17, 2026

Welcome to the Purification Support Center

You are likely working with 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile (hereafter referred to as Target-CN ), a critical intermediate often used in the synthesis of melatonin receptor agonists (e.g., Ramelteon analogs) or other CNS-active agents.

This molecule presents a specific set of chromatographic challenges:

  • Moderate Polarity: The nitrile group provides polarity, but the fused indane ring and fluorine atom add significant lipophilicity.

  • Elimination Risk: The benzylic position (C1) is prone to elimination to form the indene impurity.

  • Co-elution: It often co-elutes with the unreacted precursor (typically 7-fluoro-1-indanone or 7-fluoro-1-chloroindane).

Below are the troubleshooting modules designed to address these specific issues.

Module 1: Method Development & Solvent Selection

Q: What is the optimal solvent system for this separation?

A: Do not default to Dichloromethane (DCM)/Methanol. For this indane nitrile, Hexane/Ethyl Acetate (Hex/EtOAc) is the gold standard.

The Protocol:

  • TLC Screening: Spot your crude mixture on a Silica Gel 60 F254 plate.

  • Target Rf: Adjust the solvent ratio until Target-CN has an Rf of 0.25 – 0.35 .

    • Starting Point: Try 10% EtOAc in Hexane .

    • If too slow: Increase to 15-20% EtOAc.

    • If too fast: The fluorine atom increases lipophilicity compared to the non-fluorinated analog. You may need less EtOAc than expected.

Why this works: The nitrile group interacts with the silanols of the stationary phase via dipole-dipole interactions. Hexane/EtOAc provides a "gentle" competition for these sites, allowing better resolution from the ketone precursor (7-fluoro-1-indanone) than stronger solvents like DCM, which tends to compress these bands.

Q: My compound is not UV active enough. How do I visualize it?

A: While the fluorine atom does not enhance UV absorption, the benzene ring of the indane system absorbs strongly at 254 nm .

  • Primary Method: UV absorption at 254 nm.[1]

  • Secondary Method (For Impurities): If you suspect non-UV active aliphatic impurities (from reagents), use Iodine (I2) Chamber or Permanganate (KMnO4) stain. The nitrile is robust enough to withstand brief staining.

Module 2: Troubleshooting Separation Issues

Q: I cannot separate the Target-CN from the ketone precursor (7-fluoro-1-indanone). They co-elute.

A: This is the most common failure mode. Both the nitrile and the ketone are moderately polar and have similar dipole moments.

The Fix: Change the Selectivity (Selectivity Optimization) If Hex/EtOAc fails, switch to Toluene/Acetone (95:5) .

  • Mechanism: Toluene interacts with the pi-system of the indane ring (pi-pi stacking), while acetone modulates the polarity. This "orthogonal" selectivity often separates compounds that overlap in Hex/EtOAc.

Relative Elution Order (Normal Phase Silica): See the table below to identify your spots.

CompoundStructure TypeRelative PolarityRf (Approx. in 20% EtOAc/Hex)
7-Fluoro-1H-indene Elimination ProductLow (Non-polar)0.80 - 0.90
7-Fluoro-1-chloroindane Precursor (Halide)Low-Medium0.60 - 0.70
Target-CN Nitrile (Target) Medium 0.30 - 0.35
7-Fluoro-1-indanone Precursor (Ketone)Medium-High0.25 - 0.30
7-Fluoro-1-indanol Precursor (Alcohol)High0.05 - 0.10
Q: I see a "ghost peak" or tailing that gets worse during the run.

A: This usually indicates on-column degradation or acid sensitivity .

  • Diagnosis: If the "ghost peak" runs much faster (high Rf), it is likely 7-fluoro-1H-indene .

  • Cause: The acidic surface of silica gel (pH ~5) can catalyze the elimination of the nitrile (or the precursor alcohol if present) to the alkene (indene), especially if the column heats up due to exothermic adsorption.

  • Solution:

    • Buffer the Silica: Pre-wash your column with 1% Triethylamine (TEA) in Hexane, then flush with pure Hexane before loading. This neutralizes acidic silanol sites.

    • Keep it Cool: Do not use high flow rates that generate frictional heat.

Module 3: Visualization of Purification Logic

The following diagram illustrates the decision-making process for purifying this specific intermediate.

PurificationLogic Start Crude Mixture (Target-CN + Impurities) TLC TLC Screen (10% EtOAc in Hexane) Start->TLC Decision Check Rf & Separation TLC->Decision PathA Rf ~0.3 Good Separation Decision->PathA Ideal PathB Co-elution with Indanone (Ketone) Decision->PathB Overlap PathC Streaking/Tailing Decision->PathC Tailing SolutionA Proceed to Flash Column Gradient: 0-20% EtOAc PathA->SolutionA SolutionB Switch Solvent System Toluene/Acetone (95:5) PathB->SolutionB SolutionC Neutralize Silica Add 1% Et3N to Mobile Phase PathC->SolutionC Final Pure 7-fluoro-2,3-dihydro- 1H-indene-1-carbonitrile SolutionA->Final SolutionB->Final SolutionC->Final

Figure 1: Decision tree for chromatographic method development targeting indane nitriles.

Module 4: Advanced Protocols (Scale-Up & Yield)

Q: How do I load the sample? It is an oil/gum.

A: Indane nitriles often isolate as oils.

  • Avoid: Loading the neat oil directly. This causes band broadening.

  • Avoid: Dissolving in DCM for loading (too strong, washes compound down immediately).

  • Recommended: Solid Load (Dry Load) .

    • Dissolve the crude oil in a minimal amount of DCM.

    • Add silica gel (ratio 1:2 crude:silica).

    • Rotary evaporate until a free-flowing powder remains.

    • Load this powder on top of the packed column. This ensures the sharpest possible bands.

Q: Can I separate the enantiomers on silica?

A: No. The C1 position is a chiral center. Standard silica gel is achiral. It will purify the chemical structure (removing ketone/indene) but will yield a racemic mixture (or whatever enantiomeric excess you started with).

  • Requirement for Chiral Purity: You must use Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Suggested Columns: Chiralpak AD-H or OD-H are typical starting points for aryl nitriles.

Summary of Specifications

ParameterRecommendation
Stationary Phase Silica Gel 60 (40-63 µm)
Primary Mobile Phase Hexane / Ethyl Acetate
Alternative Mobile Phase Toluene / Acetone (for ketone removal)
Loading Capacity 1% to 5% (w/w sample to silica)
Detection UV 254 nm
Flow Rate Optimized for column diameter (e.g., 15-20 mL/min for 12g column)

References

  • Teledyne ISCO. (2021).[2] Flash Chromatography Guide: Purification of Organic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis and Purification of Indanones and Indanes. Retrieved from [Link]

  • Organic Syntheses. (2020).[1] Preparation of Indazole-3-carbonitrile (Analogous Nitrile Purification Techniques). Org.[1][3] Synth. 2020, 97, 314-326.[1] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 7-Fluoro-1-Indanone Cyanation

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the cyanation of 7-fluoro-1-indanone. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the cyanation of 7-fluoro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific transformation. We will explore the underlying chemical principles, diagnose common problems leading to low conversion, and provide actionable, field-proven solutions.

PART 1: Foundational Questions & Reaction Strategy

This section addresses the fundamental mechanistic possibilities for the cyanation of 7-fluoro-1-indanone to help you form a robust experimental strategy.

Q1: What are the possible reaction pathways for the cyanation of 7-fluoro-1-indanone?

When reacting 7-fluoro-1-indanone with a cyanide source, two primary, competing reaction pathways must be considered:

  • Nucleophilic Addition to the Carbonyl: This is the classic reaction between a ketone and a cyanide anion, leading to the formation of a cyanohydrin (or a silylated cyanohydrin if using a reagent like Trimethylsilyl cyanide).[1][2] This reaction is typically reversible and base-catalyzed.[3]

  • Nucleophilic Aromatic Substitution (SNAr): In this pathway, the cyanide anion displaces the fluorine atom on the aromatic ring. The ketone group and the fluorine atom are ortho to each other, a favorable arrangement for SNAr. The strong electron-withdrawing nature of both the adjacent carbonyl group and the fluorine atom itself activates the aromatic ring toward nucleophilic attack.[4][5]

The prevailing pathway is highly dependent on the reaction conditions, catalyst system, and the nature of the cyanide source employed.

Q2: How does the fluorine substituent influence the reaction? Isn't fluoride a poor leaving group?

While it is true that fluoride is a poor leaving group in SN2 and SN1 reactions, this is not the case for Nucleophilic Aromatic Substitution (SNAr). In the SNAr mechanism, the rate-determining step is the initial attack of the nucleophile (cyanide) on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[6][7]

The key factors are:

  • Ring Activation: Fluorine is the most electronegative halogen, and its powerful inductive effect makes the carbon atom it's attached to highly electrophilic (electron-poor), accelerating the initial nucleophilic attack.[8]

  • Stabilization of Intermediate: The electron-withdrawing ketone group at the ortho position provides crucial resonance stabilization for the negative charge of the Meisenheimer complex, further lowering the activation energy of this slow step.[6][9]

Because the C-F bond is broken after the rate-determining step, its high bond strength is less important than fluorine's ability to activate the ring for the initial attack. In fact, for SNAr, the reactivity order is often F > Cl > Br > I, the reverse of SN2 reactivity.[6][7]

PART 2: Troubleshooting Guide for Low Conversion

This section is structured to help you diagnose and resolve specific issues leading to poor reaction performance.

Issue 1: Reagent Selection & Quality
Q3: My reaction shows no conversion. Could my cyanide source be the problem?

Absolutely. The choice of cyanating agent is critical and dictates the required reaction conditions. Low reactivity is often traced back to an inappropriate choice of reagent or poor solubility.

Table 1: Comparison of Common Cyanide Sources

Cyanide SourceFormulaCommon Use & Key CharacteristicsAdvantagesDisadvantages
Trimethylsilyl cyanide TMSCNNucleophilic addition to carbonyls. Often requires a Lewis acid or base catalyst.[10]High reactivity, soluble in organic solvents, safer than HCN.[10]Moisture sensitive, relatively expensive.
Potassium/Sodium Cyanide KCN / NaCNClassic reagent for cyanohydrin formation and SNAr.[2][3]Inexpensive, potent nucleophile.Highly toxic, poorly soluble in many organic solvents, requires careful handling.
Potassium Ferrocyanide K₄[Fe(CN)₆]Used in transition-metal-catalyzed (e.g., Palladium, Nickel) SNAr reactions.[11][12]Non-toxic, stable, and inexpensive cyanide source.[13][14]Low solubility, requires a catalyst to release cyanide, often needs biphasic conditions.[15]

Troubleshooting Steps:

  • For Carbonyl Addition: If your goal is the cyanohydrin, TMSCN is often the most reliable starting point due to its excellent solubility in common organic solvents.[16] If using KCN/NaCN, ensure you are using a solvent that can dissolve it, such as DMSO, or consider using a phase-transfer catalyst.

  • For Aromatic Substitution (SNAr): If you are targeting the displacement of fluorine, a transition-metal-catalyzed approach with K₄[Fe(CN)₆] is a modern, safer alternative to using large excesses of KCN at high temperatures.[11][12]

  • Check Reagent Quality: TMSCN is highly sensitive to moisture and can decompose. Ensure it is handled under anhydrous conditions. KCN/NaCN can degrade over time; use a fresh, finely ground powder.

Q4: I've confirmed my reagents are good, but the conversion is still low. Could the 7-fluoro-1-indanone substrate be the issue?

Yes. Substrate purity and stability are paramount.

  • Purity: 7-fluoro-1-indanone is often synthesized via Friedel-Crafts acylation.[17][18] Incomplete cyclization or impurities from starting materials (like the corresponding propionic acid) can interfere with the reaction. Confirm purity by ¹H NMR and melting point before starting.

  • Stability: While generally stable, indanones can undergo side reactions under harsh basic or acidic conditions. For instance, very strong bases could potentially lead to self-condensation or other undesired reactions.[19] Ensure your reaction conditions are not causing substrate degradation.

Issue 2: Reaction Conditions & Catalysis
Q5: What are the optimal solvent and temperature for this reaction?

The optimal conditions are entirely dependent on your chosen pathway (carbonyl addition vs. SNAr).

  • For Carbonyl Addition (e.g., with TMSCN):

    • Solvent: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are excellent choices. They will not interfere with the TMSCN and can readily dissolve the substrate.

    • Temperature: The reaction is often run at 0 °C to room temperature.[20] Since the reaction is reversible, lower temperatures can sometimes favor the product.[3]

  • For SNAr (e.g., with KCN or a catalyzed reaction):

    • Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are required. These solvents are crucial for dissolving ionic cyanide salts and for accelerating SNAr reactions by solvating the cation (K⁺) without strongly solvating the cyanide anion, thus increasing its nucleophilicity.

    • Temperature: SNAr reactions typically require heat. Temperatures ranging from 80 °C to 150 °C are common.[9]

Troubleshooting Logic: A common mistake is using a non-polar solvent like Toluene with an ionic salt like KCN, which will result in virtually no reaction due to insolubility. Conversely, using a protic solvent like ethanol for a TMSCN reaction can lead to quenching of the reagent.

Q6: Is a catalyst necessary, and how do I choose one?

A catalyst is often essential for achieving good conversion and selectivity.

  • For Carbonyl Addition with TMSCN: While the reaction can proceed without a catalyst, it is often slow.

    • Lewis Acid Catalysts (e.g., ZnI₂, TiCl₄): These activate the carbonyl group, making it more electrophilic and susceptible to attack by the cyanide.[16]

    • Lewis Base Catalysts (e.g., N-methylmorpholine N-oxide, certain phosphines): These can activate the TMSCN, forming a more potent nucleophilic cyanide species.[10][16]

    • Recommendation: Start with a catalytic amount (1-10 mol%) of a mild Lewis base or acid to see a significant rate enhancement.

  • For SNAr with K₄[Fe(CN)₆]: A transition metal catalyst is mandatory.

    • Palladium or Nickel Catalysts: Systems like Pd(OAc)₂ with a suitable phosphine ligand (e.g., dppf) or a Nickel(II) precatalyst are commonly used to facilitate the catalytic cycle of oxidative addition, cyanide transfer, and reductive elimination.[12][13][14]

Issue 3: Identifying the Problem & Next Steps
Q7: My reaction stalled at ~50% conversion. What's happening?

Stalled reactions often point to one of three issues:

  • Reversible Equilibrium: Cyanohydrin formation is reversible.[3] The reaction may have simply reached its equilibrium point under your current conditions. Driving the equilibrium forward can be achieved by removing a byproduct or, in the case of TMSCN, ensuring the silyl ether is stable and doesn't hydrolyze back to the starting materials.

  • Catalyst Deactivation: In transition-metal-catalyzed SNAr, excess cyanide can sometimes coordinate to the metal center and deactivate the catalyst.[2] Ligand degradation at high temperatures can also be a problem.

  • Insufficient Reagent: Ensure you are using a sufficient excess of the cyanide source, particularly for reversible reactions.

Q8: I see my starting material and a new, unidentified spot on my TLC. What are the likely side reactions?
  • Benzoin-type Condensation: While more common for aldehydes, self-condensation of the indanone is possible under certain basic conditions.[19]

  • Hydrolysis: If performing a cyanohydrin formation and there is water present (e.g., from a wet solvent or reagent), the intermediate cyanohydrin or the TMS-ether can hydrolyze back to the starting ketone.

  • Polymerization of Cyanide: Under acidic conditions, HCN (which can form from KCN + acid) can polymerize.[21] Always work in neutral or slightly basic conditions when using salt-based cyanide sources for carbonyl addition.[1]

PART 3: Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis of 7-fluoro-1-indanone cyanohydrin trimethylsilyl ether, a common and high-yielding pathway for ketone cyanation.

Protocol: Lewis Base-Catalyzed Cyanosilylation of 7-Fluoro-1-Indanone

Materials:

  • 7-Fluoro-1-indanone (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.5 eq)

  • N-methylmorpholine N-oxide (NMO) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 7-fluoro-1-indanone (1.0 eq) and N-methylmorpholine N-oxide (0.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the indanone).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add trimethylsilyl cyanide (1.5 eq) dropwise via syringe over 5 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃. Caution: Residual TMSCN can produce HCN gas upon acidic workup. Quenching with a base is safer.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting cyanohydrin trimethylsilyl ether can be purified by column chromatography on silica gel if necessary.

PART 4: Visualization

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low conversion issues in your cyanation reaction.

TroubleshootingWorkflow cluster_analysis Analysis Outcome cluster_solutions Potential Solutions Start Low Conversion Observed Check_Purity 1. Verify Purity of 7-Fluoro-1-Indanone (NMR, mp) Start->Check_Purity Check_Reagents 2. Verify Quality & Stoichiometry of Cyanide Source & Solvent Check_Purity->Check_Reagents Purity OK Analyze_Crude 3. Analyze Crude Reaction Mixture (TLC, NMR, LCMS) Check_Reagents->Analyze_Crude Reagents OK Only_SM Only Starting Material (SM) Returned Analyze_Crude->Only_SM No Reaction SM_and_Byproducts SM + Byproducts Analyze_Crude->SM_and_Byproducts Side Reactions Equilibrium SM + Product Mix (Stalled Reaction) Analyze_Crude->Equilibrium Equilibrium/Stalled Solution_Activation Increase Temperature Add Catalyst (Lewis Acid/Base) Switch to More Reactive Reagent (TMSCN) Only_SM->Solution_Activation Solution_Conditions Lower Temperature Change Solvent Check for Water/Air Contamination SM_and_Byproducts->Solution_Conditions Solution_Equilibrium Increase Reagent Equivalents Change Catalyst Consider Irreversible Pathway (SNAr) Equilibrium->Solution_Equilibrium Rerun Re-run Experiment & Monitor Solution_Activation->Rerun Implement Changes Solution_Conditions->Rerun Implement Changes Solution_Equilibrium->Rerun Implement Changes

Caption: A decision-making workflow for troubleshooting low conversion.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • ACS Publications. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. [Link]

  • ResearchGate. (n.d.). Potassium Hexacyanoferrate(II) — A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. [Link]

  • Thieme Chemistry. (2015). Palladium/N-Heterocyclic Carbene Catalyzed Mono- and Double- Cyanation of Aryl Halides Using Potassium Ferrocyanide Trihy. [Link]

  • Semantic Scholar. (n.d.). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. [Link]

  • Chemistry Steps. (2024). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • YouTube. (2022). Alkylation of Cyanide, Part 4: Aldehydes and Ketones. [Link]

  • Wikipedia. (n.d.). Cyanohydrin reaction. [Link]

  • ACS Publications. (2006). Lewis Base Catalyzed Addition of Trimethylsilyl Cyanide to Aldehydes. [Link]

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. [Link]

  • Wikipedia. (n.d.). Cyanation. [Link]

  • ResearchGate. (2008). Cyanosilylation of Aldehydes and Ketones Catalyzed by Nanocrystalline Magnesium Oxide. [Link]

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • Taylor & Francis Online. (n.d.). Trimethylsilyl cyanide – Knowledge and References. [Link]

  • YouTube. (2022). Alkylation of Cyanide, Part 3: Alkenes. [Link]

  • OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction. [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

Sources

Optimization

minimizing side products in 7-fluoroindane nitrile synthesis

Introduction Welcome to the Technical Support Center. This guide addresses the synthesis of 7-fluoroindane nitriles , a critical scaffold in the development of auxin-mimic herbicides and pharmaceutical agents.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 7-fluoroindane nitriles , a critical scaffold in the development of auxin-mimic herbicides and pharmaceutical agents.

Because "7-fluoroindane nitrile" can refer to two distinct regioisomers with vastly different synthetic challenges, this guide is divided into two modules:

  • Module A (Aryl Cyanation): Synthesis of 7-fluoroindane-4-carbonitrile (or 5-CN) via Pd-catalyzed cross-coupling.[1]

  • Module B (Benzylic Cyanation): Synthesis of 7-fluoroindane-1-carbonitrile via nucleophilic substitution.[1]

Module A: Aryl Cyanation (4- or 5-Position)

Target: 7-fluoroindane-4-carbonitrile Precursor: 4-bromo-7-fluoroindane (or chloride/triflate) Primary Method: Palladium-catalyzed cyanation (Rosenmund-von Braun equivalent).[1]

Troubleshooting Dashboard
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningCyanide ions bind irreversibly to Pd(II).[1] Switch to Zn(CN)₂ (slow release) or add Zn dust (10-20 mol%) to regenerate Pd(0).[1]
Biaryl Impurity (Homocoupling) DisproportionationThe aryl-Pd-X species dimerizes before transmetallation.[1] Increase ligand concentration (use bidentate ligands like dppf or Xantphos ).[1]
Hydrodehalogenation Solvent/Hydride SourceReduction of C-Br to C-H.[1] Ensure anhydrous solvent (DMAC/DMF). Avoid alcohols. Check water content (<0.1%).[1]
De-fluorination Harsh ConditionsRare with Pd, but possible with Ni catalysts at high temps. Stick to Pd sources at <120°C.
Deep Dive: The Homocoupling & Poisoning Paradox

The Issue: The 7-fluoro substituent is electron-withdrawing, which actually facilitates the initial oxidative addition of the Pd(0) catalyst to the aryl bromide.[1] However, the reaction frequently stalls due to "Cyanide Poisoning." Free cyanide ions (


) are potent 

-donors that saturate the coordination sphere of Palladium, forming unreactive

species.[1]

The Solution (The Zinc Protocol): Do not use NaCN or KCN directly. Use Zinc Cyanide (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) .[1][2][3][4] It is insoluble in most organic solvents and releases cyanide ions slowly only as they are consumed, keeping the free cyanide concentration below the poisoning threshold.

Expert Protocol (Self-Validating):

  • Catalyst:

    
     (1.0 mol%) + dppf  (2.0 mol%) or Xantphos .
    
  • Source: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (0.6 equiv).[1][4]
    
  • Additive: Zn dust (10 mol%) or Zn(OAc)₂ . Why? This reduces any oxidized Pd(II) back to active Pd(0), extending catalyst life.[1]

  • Solvent: Wet DMF or DMAC (approx. 1% water accelerates the Zn dissolution slightly without hydrolysis).[1]

  • Temp: 110°C.

Mechanism & Failure Points Visualization

ArylCyanation Start 7-Fluoro-4-bromoindane OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Poison Catalyst Death [Pd(CN)4]2- Pd0->Poison Excess Free CN- TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + Zn(CN)2 Dimer Homocoupling (Biaryl Impurity) OxAdd->Dimer Slow Transmetallation TransMet->Pd0 Regeneration Product 7-Fluoroindane-4-nitrile TransMet->Product Reductive Elimination

Caption: Figure 1. The catalytic cycle of Pd-cyanation showing critical failure points: Catalyst Poisoning (excess CN) and Homocoupling (slow transmetallation).[1]

Module B: Benzylic Cyanation (1-Position)

Target: 7-fluoroindane-1-carbonitrile Precursor: 7-fluoro-1-chloroindane (or mesylate) Primary Method: Nucleophilic Substitution (


).[1]
The Critical Challenge: Elimination vs. Substitution

The 1-position of the indane ring is benzylic.[1] While benzylic halides are excellent electrophiles for substitution (


), they are also prone to elimination (

) to form 7-fluoroindene .[1]

The "7-Fluoro" Factor: The fluorine atom at the 7-position (peri-position) creates steric bulk near the 1-position.[1] This steric hindrance disfavors the backside attack required for


, shifting the balance toward elimination (

) or carbocation formation (

-> hydrolysis).[1]
Troubleshooting Dashboard
SymptomProbable CauseCorrective Action
7-Fluoroindene (Alkene) E2 EliminationCyanide source is too basic (NaCN/KCN).[1] Switch to TMSCN (Trimethylsilyl cyanide) with TBAF or Lewis Acid catalyst.[1]
1-Hydroxy-7-fluoroindane Hydrolysis (

)
Solvent is too wet or protic.[1] Use anhydrous DMSO or Acetone . Avoid water completely.
Low Yield / Sticky Tar PolymerizationIndene product polymerizes. Lower temperature (<40°C).[1] Add radical inhibitor (BHT) if radical mechanism suspected.[1]
Recommended Protocol: The "Less Basic" Approach

To minimize elimination, you must decouple nucleophilicity from basicity.

Option 1: TMSCN + TBAF (The Kinetic Solution) [1]

  • Substrate: 7-fluoro-1-chloroindane.

  • Reagent: TMSCN (1.2 equiv).[1]

  • Catalyst: TBAF (1.0 M in THF, catalytic 10-20 mol%).[1]

  • Solvent: THF or Acetonitrile.

  • Temp: 0°C to Room Temp. Mechanism: The fluoride activates TMSCN to release a "naked" cyanide in low concentration, which is nucleophilic but less basic than bulk NaCN.

Option 2: Copper-Catalyzed Radical Relay (The Mechanistic Bypass) If


 fails due to the 7-fluoro steric hindrance:
  • Substrate: 7-fluoroindane (direct C-H functionalization) or benzylic bromide.[1]

  • Reagent: Benzyl cyanide (as CN source) or Zn(CN)₂.[1]

  • Catalyst: Cu(OTf)₂ / Ligand system.[1] Note: This proceeds via a benzylic radical, avoiding the carbocation/elimination manifold entirely.

Decision Logic: Pathway Competition

BenzylicPath cluster_0 Reaction Conditions Input 7-Fluoro-1-chloroindane Path1 NaCN / DMSO (High Basicity) Input->Path1 Path2 TMSCN / TBAF (Low Basicity) Input->Path2 Elim SIDE PRODUCT: 7-Fluoroindene (Elimination) Path1->Elim Major Path (Steric hindrance favors E2) Target TARGET: 7-Fluoroindane-1-nitrile (Substitution) Path1->Target Minor Path Path2->Elim Trace Path2->Target Major Path (Sn2 favored)

Caption: Figure 2. Steric hindrance from the 7-fluoro group favors Elimination (E2) when using basic cyanide sources.[1] TMSCN mitigates this.

Frequently Asked Questions (FAQ)

Q: Can I use copper cyanide (CuCN) for the aryl bromide (Rosenmund-von Braun)? A: You can, but it requires high temperatures (>150°C) and stoichiometric Copper.[1] This often leads to difficult workups and higher rates of de-fluorination or tar formation. The Pd/Zn(CN)₂ method described in Module A is superior for yield and purity.[1]

Q: I am seeing a "dimer" in my 1-nitrile synthesis. What is it? A: If you are using a benzylic halide, this is likely the coupling of two benzylic radicals (1,1'-biindane).[1] This happens if you have trace metals present or if exposed to light/air during the reaction.[1] Degas your solvents and keep the reaction in the dark.

Q: How do I remove the residual zinc/palladium from the aryl product? A: The nitrile group binds metals strongly.[1]

  • Dilute reaction mixture with EtOAc.

  • Wash with 10% aqueous Ethylenediamine or NH₄OH . These ligands chelate Pd/Zn better than the nitrile, pulling them into the aqueous phase.

References

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[1][5] Angewandte Chemie International Edition. [1][5]

  • Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides.[6] The Journal of Organic Chemistry. (Eli Lilly Process Group).[1]

  • Zhang, W., & Stahl, S. S. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. [1]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.[1][7] Organic Letters.

Sources

Troubleshooting

Technical Support Guide: Stability of 7-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile

The following technical guide addresses the stability profile of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile under basic conditions. This content is structured for researchers requiring high-fidelity mechanistic insigh...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile under basic conditions. This content is structured for researchers requiring high-fidelity mechanistic insights and actionable handling protocols.

Part 1: Executive Summary & Risk Profile[1]

Status: Conditionally Unstable Critical Warning: The stability of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile in basic media is heavily dependent on the specific outcome required (chemical integrity vs. stereochemical integrity).[1]

While the molecule is chemically resistant to rapid degradation at mild temperatures, it is stereochemically labile . If your application requires the maintenance of a chiral center at C1, exposure to even mild bases (pH > 8) poses a severe risk of racemization. At elevated temperatures (>60°C) or high pH (>12), chemical hydrolysis of the nitrile group becomes the dominant failure mode.

Stability Risk Matrix
ConditionChemical StabilityStereochemical StabilityPrimary Failure Mode
Mild Base (pH 8-10, RT) HighLow Racemization via C1-H deprotonation
Strong Base (pH >12, RT) ModerateCritical Racemization; Slow Hydrolysis to Amide
Strong Base (Reflux) Critical Critical Hydrolysis to Carboxylic Acid
Nucleophilic Bases (e.g., NaOMe) ModerateCritical Potential side reactions (Thorpe-Ziegler)

Part 2: Mechanistic Analysis (The "Why")

To troubleshoot effectively, one must understand the electronic forces at play. This molecule features three distinct reactivity zones: the Nitrile (CN) , the Benzylic Proton (H at C1) , and the Aryl Fluoride (F at C7) .

The Primary Threat: Racemization (C1-H Deprotonation)

The proton at position 1 is benzylic and alpha to a nitrile . Both factors significantly increase acidity (pKa estimated ~18-20 in DMSO, lower in water).[1]

  • Mechanism: Bases abstract the C1 proton, forming a resonance-stabilized carbanion (enolate-like intermediate).[2] This intermediate is planar.

  • The Fluorine Effect: The fluorine atom at C7 exerts a strong inductive electron-withdrawing effect (-I) through the sigma bond framework. Because C7 is spatially proximal to C1, this inductive pull further acidifies the C1 proton compared to non-fluorinated indane, accelerating the rate of deprotonation.

  • Outcome: Upon reprotonation by solvent, the proton can attack from either face, resulting in the loss of optical activity (racemization).[3]

The Secondary Threat: Nitrile Hydrolysis

Under basic conditions (OH⁻), the nitrile carbon is susceptible to nucleophilic attack.[4]

  • Mechanism:

    
     attacks the nitrile carbon 
    
    
    
    Imidate intermediate
    
    
    Tautomerization
    
    
    Primary Amide.[1]
  • Kinetics: The steric bulk of the indane ring (secondary carbon at C1) slows this reaction compared to primary alkyl nitriles. However, sustained exposure to strong bases (NaOH, KOH) especially with heat will drive the reaction to the carboxylic acid (7-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid).[1]

The Tertiary Threat: Nucleophilic Aromatic Substitution (SNAr)
  • Analysis: SNAr typically requires strong electron-withdrawing groups (like

    
    ) ortho or para to the leaving group.[1][5][6][7] Here, the nitrile is on the alicyclic ring, not the aromatic ring.
    
  • Verdict: Displacement of the C7-Fluorine by hydroxide is kinetically unfavorable under standard conditions. It is not a primary concern unless extreme forcing conditions (e.g.,

    
    -BuOK in DMSO, high heat) are employed.[1]
    

Part 3: Visualizing the Failure Pathways

The following diagram maps the degradation logic. Use this to identify where your experiment might be failing.[1]

StabilityPathways cluster_legend Pathway Legend Start 7-Fluoro-indane-1-CN (Chiral) Carbanion Planar Carbanion (Achiral Intermediate) Start->Carbanion Base (Deprotonation) Fastest Step Amide Primary Amide (Hydrolysis Product) Start->Amide OH- / H2O (Slow at RT) Racemate Racemic Mixture (R/S Enantiomers) Carbanion->Racemate Reprotonation Racemate->Amide OH- / H2O Acid Carboxylic Acid (Final Degradation) Amide->Acid Heat / Strong Base key1 Red = Stereochemical Failure (High Risk) key2 Green = Chemical Degradation (Med Risk)

Caption: Figure 1. Degradation pathways of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile in base. Note that racemization is the kinetically favored first step.

Part 4: Troubleshooting & FAQs

Q1: I see a new peak on LCMS with M+18. What is it?

Diagnosis: This is the Primary Amide . Cause: Partial hydrolysis of the nitrile. Solution:

  • Check your pH.[1] Is it >10?

  • Reduce temperature.[1] Hydrolysis has a high activation energy.

  • Switch to a non-nucleophilic base (e.g., DBU, DIPEA) if the reaction allows, though these can still cause racemization.

Q2: My chiral HPLC shows a 50:50 split, but I started with 99% ee.

Diagnosis: Complete Racemization .[1][8] Cause: The alpha-proton was deprotonated.[1][2][9][10] This can happen even with weak bases like carbonate or bicarbonate if left for long periods in protic solvents. Solution:

  • Avoid aqueous bases if possible.

  • Work in aprotic solvents (THF, DCM) if base is necessary.[1]

  • Keep reaction times short.

  • Deuterium Labeling Test: Run a small scale reaction in

    
    . If the recovered nitrile shows M+1 on MS, the proton is exchanging, confirming the racemization mechanism.
    
Q3: Can I use LiOH for saponification elsewhere in the molecule?

Guidance: Proceed with extreme caution. LiOH is a common reagent for ester hydrolysis, but it will attack the nitrile eventually and will racemize the C1 center immediately.

  • Protocol: Perform at 0°C. Monitor strictly by TLC/LCMS. Quench immediately upon completion of the desired ester hydrolysis.

Part 5: Recommended Handling Protocols

Protocol A: Quenching Basic Reactions

If you are running a reaction under basic conditions and need to isolate the nitrile:

  • Cool the reaction mixture to 0°C or -78°C before quenching.

  • Acidify rapidly using dilute HCl or Ammonium Chloride (sat. aq.) to neutralize the base instantly.

  • Avoid prolonged exposure to the biphasic basic mixture during extraction.

Protocol B: Storage
  • State: Solid or solution in neutral solvent (e.g., DMSO, Acetonitrile).[1]

  • Condition: Store at -20°C.

  • Avoid: Do not store in methanol or water with any trace of base (e.g., triethylamine residues).

Protocol C: Reaction Monitoring (Standard Operating Procedure)

When subjecting this scaffold to base, use this validation workflow:

  • T=0: Inject starting material on Chiral HPLC.

  • T=15 min: Aliquot, quench in excess acid, extract, inject.

    • Check: Has ee% dropped? (Racemization)[3][11][12][13]

    • Check: Has M+18 appeared? (Hydrolysis)[14][15]

  • T=End: If ee% is critical, do not rely on optical rotation alone; use Chiral HPLC.

References

  • Nitrile Hydrolysis Kinetics: Cohen, L. A., & Jones, W. M. (1962).[1] A Study of the Hydrolysis of Nitriles. Journal of the American Chemical Society. Link (Establishes the base-catalyzed mechanism:

    
    ).[1]
    
  • Acidity of Benzylic Nitriles: Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link (Provides pKa data for benzylic nitriles, typically ~18-22 in DMSO, confirming susceptibility to mild bases).[1]

  • Racemization of Indane Derivatives: Process for the racemization of enantiomerically enriched 1-aminoindane. EP3247697B1.[1] Link (Demonstrates the lability of the C1 position in indane systems under basic conditions).

  • Inductive Effects of Fluorine: Chambers, R. D. (2004). Fluorine in Organic Chemistry. CRC Press.[1] (Authoritative text on how fluorine substituents increase the acidity of nearby protons via inductive withdrawal).

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Substitution on 7-Fluoroindane

Ticket ID: #T-7FI-SNAr-001 Subject: Temperature Optimization & Troubleshooting for C-F Displacement Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Unactivated" Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-7FI-SNAr-001 Subject: Temperature Optimization & Troubleshooting for C-F Displacement Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Unactivated" Challenge

You are attempting nucleophilic substitution on 7-fluoroindane . Before optimizing temperature, you must recognize the kinetic reality: this is an unactivated aryl fluoride .

Unlike p-fluoronitrobenzene, 7-fluoroindane lacks electron-withdrawing groups (EWGs) to stabilize the Meisenheimer complex. Furthermore, the fused cyclopentyl ring is electron-donating (inductive effect), which increases electron density on the benzene ring, effectively deactivating it toward nucleophilic attack. Additionally, the C7 position is ortho to the bridgehead, introducing steric strain.

Therefore, "optimizing temperature" is not just about heating it up—it is about choosing the correct mechanistic pathway that dictates your temperature window.

Module 1: The Temperature Landscape

Use this table to identify which regime your current experimental conditions fall into and the associated risks.

Temperature ZoneMechanismFeasibility on 7-FluoroindanePrimary Risk
< 80°C Classical

Impossible No reaction (Activation barrier too high).
80°C – 120°C Transition Metal Catalysis (Ni/Pd) High Catalyst deactivation; Oxidative addition is rate-limiting.
140°C – 180°C "Forcing"

Low to Moderate Solvent decomposition; Polymerization.
> 180°C (or Strong Base) Benzyne Elimination-Addition Moderate Regio-scrambling (Cine-substitution); Tars.

Module 2: Troubleshooting Guides (Q&A)

Scenario A: "I am running the reaction at reflux in THF/Dioxane, but I see 0% conversion."

Diagnosis: You are in the "Kinetic Trap." The C–F bond energy (~116 kcal/mol) is too high for direct displacement at these temperatures (


) without a catalyst.

Corrective Action:

  • Switch Solvent: Move to DMSO or NMP . These dipolar aprotic solvents solvate the cation (e.g.,

    
    ), leaving the nucleophile "naked" and significantly more reactive [1].
    
  • Increase Temperature: You likely need internal temperatures of 140°C+ for direct displacement.

  • Protocol Adjustment: If you cannot exceed

    
     due to nucleophile stability, you must  switch to a Nickel-catalyzed protocol (see Module 4).
    
Scenario B: "I cranked the temperature to 160°C with a strong base (t-BuOK), and now I see two isomeric products."

Diagnosis: You triggered the Benzyne Mechanism . At high temperatures with strong bases, you are not doing a direct substitution. You are eliminating the fluoride to form 4,5-indalyne (or 6,7-indalyne), which the nucleophile then attacks at either end of the triple bond.

Corrective Action:

  • Immediate Stop: Lower the temperature.

  • Change Base: Switch to a weaker, non-nucleophilic base (e.g.,

    
     or 
    
    
    
    ) that cannot deprotonate the arene.
  • Selectivity Check: If you require high regioselectivity, you cannot use the Benzyne pathway. Adopt a metal-catalyzed cross-coupling approach.[1]

Scenario C: "My Nickel catalyst turns black and precipitates at 100°C."

Diagnosis: Thermal Catalyst Decomposition (Agglomeration). While Ni(0) is required for C-F activation, it is thermally unstable without bulky, electron-rich ligands.

Corrective Action:

  • Ligand Optimization: Switch to PCy3 or NHC ligands (e.g., IPr), which stabilize Ni(0) at higher temperatures [2].

  • Stepwise Ramp: Do not plunge reagents into a

    
     bath. Start at 
    
    
    
    to allow oxidative addition (the rate-limiting step for C-F bonds) to initiate, then ramp to
    
    
    .

Module 3: Decision Logic & Pathways

The following diagram illustrates the critical decision points for your synthesis.

G Start Substrate: 7-Fluoroindane NuCheck Is Nucleophile Sensitive to High T (>140°C)? Start->NuCheck BranchCat Route A: Ni-Catalyzed Coupling NuCheck->BranchCat Yes BranchTherm Route B: Direct SNAr NuCheck->BranchTherm No CatCond Cond: Ni(COD)2 + PCy3 Solvent: Toluene/Dioxane T: 80-110°C BranchCat->CatCond CatResult Outcome: High Regioselectivity (Direct C7 Substitution) CatCond->CatResult BaseCheck Is Base Strong? (e.g., t-BuOK, LDA) BranchTherm->BaseCheck Benzyne WARNING: Benzyne Pathway BaseCheck->Benzyne Yes PolarSolv Cond: DMSO/NMP T: 150-180°C Weak Base (Cs2CO3) BaseCheck->PolarSolv No BenzyneRes Outcome: Mixture of Isomers (Cine-substitution) Benzyne->BenzyneRes DirectRes Outcome: Low-Mod Yield (Requires thermal endurance) PolarSolv->DirectRes

Figure 1: Strategic Decision Tree for reaction condition selection based on nucleophile stability and base strength.

Module 4: Validated Experimental Protocols

Protocol A: Nickel-Catalyzed Amination (Recommended)

Best for: Amines, Anilines. High selectivity.

  • Glovebox/Schlenk: In a nitrogen-filled glovebox, charge a reaction vial with:

    • 
       (10 mol%)[2]
      
    • 
       (20 mol%) or 
      
      
      
      (10 mol%)
    • 
       (1.5 equiv) - Note: Used here as a base for the catalytic cycle, not for benzyne formation due to lower T.
      
    • 7-Fluoroindane (1.0 equiv)

    • Nucleophile (1.2 equiv)

    • Solvent: Toluene or 1,4-Dioxane (0.2 M).

  • Seal: Crimp the vial with a PTFE-lined cap.

  • Ramp: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm).

  • Monitor: Check LCMS at 4 hours. If conversion is <20%, increase T to 110°C .

    • Why? C-F oxidative addition is the rate-determining step. If T is too low, the catalyst rests; if too high too fast, the catalyst aggregates [3].

Protocol B: High-Temperature Direct Substitution

Best for: Thiphenols, Azides, thermally stable alkoxides.

  • Vessel: Use a heavy-walled pressure tube (Ace Glass or equivalent).

  • Mixture: Combine 7-Fluoroindane (1.0 equiv), Nucleophile (2.0 equiv), and

    
     (2.0 equiv).
    
    • Note:

      
       is preferred over 
      
      
      
      due to the "Cesium Effect" (higher solubility in organic solvents).
  • Solvent: Add anhydrous DMSO (0.5 M).

    • Critical: Ensure water content is <500 ppm. Water solvates fluoride, inhibiting the reaction, but also kills the naked nucleophile.

  • Heat: Heat to 150°C behind a blast shield.

  • Workup: Dilute with water (exothermic!) only after cooling to RT.

References

  • Solvent Effects in SNAr: Bunnett, J. F. "Nucleophilic Aromatic Substitution." Chemical Reviews, 1951.

  • Ni-Catalyzed C-F Activation: Tobisu, M., & Chatani, N. "Nickel-catalyzed cross-coupling of aryl fluorides." Accounts of Chemical Research, 2015.

  • Catalyst Decomposition: Hazari, N. et al. "Precatalysts for Nickel-Catalyzed Cross-Coupling." Chemical Reviews, 2021.

Sources

Troubleshooting

handling moisture sensitivity in 7-fluoro-1-cyanoindane preparation

Welcome to the technical support guide for the synthesis of 7-fluoro-1-cyanoindane. This document is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-fluoro-1-cyanoindane. This document is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with this synthesis, particularly the critical issue of moisture sensitivity. Our goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure reproducible success in your laboratory work.

The introduction of a cyano group onto the indane scaffold is a valuable transformation in medicinal chemistry. However, the nitrile functional group and many reagents used in its installation are susceptible to hydrolysis, making stringent control of moisture an absolute prerequisite for achieving high yields and purity. This guide offers a structured approach to troubleshooting common issues and answers frequently asked questions related to this sensitive preparation.

Troubleshooting Q&A: Navigating Common Experimental Hurdles

This section addresses specific problems that can arise during the synthesis of 7-fluoro-1-cyanoindane, focusing on moisture-related complications.

Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes?

Answer: Low or no yield is the most common issue when moisture is not rigorously excluded. There are two primary failure points:

  • Reagent Inactivation: Many cyanation reagents are highly sensitive to water. For instance, if you are using a transition-metal-catalyzed reaction with sources like potassium ferricyanide or zinc cyanide, moisture can interfere with the catalytic cycle.[1][2] Similarly, precursors used to generate the 1-indane electrophile can be compromised.

  • Hydrolysis of Intermediates: Reaction intermediates can be moisture-sensitive. Even trace amounts of water can lead to side reactions that consume your starting materials without forming the desired product.

Solution Pathway:

  • Ensure an Inert Atmosphere: All reactions should be conducted under a dry, inert atmosphere such as nitrogen or argon. Using Schlenk line techniques or a glovebox is highly recommended.[3][4] A simple drying tube is often insufficient to prevent oxygen and ambient moisture from entering the system.[3]

  • Dry Your Glassware: Laboratory glassware has a thin film of adsorbed moisture that must be removed. Oven-drying all glassware at a minimum of 125°C for at least 4 hours (overnight is preferable) and cooling it under a stream of inert gas or in a desiccator is critical.[3]

  • Use Anhydrous Solvents: Solvents are a major source of water contamination. Use freshly distilled solvents or purchase high-quality anhydrous solvents packaged under an inert atmosphere (e.g., Sure/Seal™ bottles).[3][5] If you suspect your solvent is compromised, it should be redistilled from an appropriate drying agent.

Question 2: My final product is contaminated with 7-fluoro-1-indanone or 7-fluoro-1-carboxamidoindane. How can I prevent this?

Answer: The presence of the indanone, carboxamide, or the corresponding carboxylic acid is a clear indication of nitrile hydrolysis. The cyano group is electrophilic and can be attacked by water, especially under acidic or basic conditions, which may be present during the reaction or, more commonly, during the aqueous workup. The hydrolysis proceeds first to the primary amide and then to the carboxylic acid.

Diagram: Nitrile Hydrolysis Pathway

Hydrolysis Nitrile 7-Fluoro-1-Cyanoindane (Product) Amide 7-Fluoro-1-Carboxamidoindane (Byproduct) Nitrile->Amide H₂O (Acid or Base) Acid 7-Fluoro-1-Carboxyindane (Byproduct) Amide->Acid H₂O (Acid or Base)

Caption: Undesirable hydrolysis of the target nitrile.

Preventative Measures:

  • Reaction Conditions: If your reaction conditions are basic or acidic, minimize reaction time and temperature to the extent possible to reduce the rate of hydrolysis.

  • Aqueous Workup: The workup is the most likely stage for hydrolysis.

    • Quench the reaction with a cold, saturated solution of a neutral salt (like ammonium chloride or brine) rather than pure water or acidic/basic solutions.

    • Perform extractions quickly and efficiently.

    • Thoroughly dry the organic layer with a suitable drying agent (see table below) before solvent evaporation.

  • Purification: If hydrolysis occurs, purification via column chromatography can separate the nitrile from the more polar amide and acid byproducts.

Question 3: I am observing inconsistent results from one experiment to the next, even when following the same procedure. What could be the cause?

Answer: Inconsistency is often rooted in subtle, uncontrolled variations in moisture content.

  • Atmospheric Conditions: The ambient humidity in the lab can change significantly from day to day. A procedure that works on a dry day may fail on a humid one if precautions are not sufficiently robust. Always use an inert atmosphere setup.

  • Reagent Age and Storage: Moisture-sensitive reagents degrade over time, especially if they have been opened multiple times.[5][6] It is good practice to titrate or test older reagents to confirm their activity. When handling reagents from Sure/Seal™ bottles, use a syringe to draw out the required amount while maintaining a positive pressure of inert gas inside the bottle.[3][6]

  • Solvent Quality: Anhydrous solvents can pick up moisture once opened. It is best to use smaller bottles of solvent or to aliquot a larger bottle into smaller, sealed containers under an inert atmosphere.

Troubleshooting Flowchart

Troubleshooting start Reaction Problem Observed low_yield Low or No Yield start->low_yield byproducts Byproducts Observed (e.g., Amide, Ketone) start->byproducts check_inert Verify Inert Atmosphere (N₂/Ar Setup) low_yield->check_inert Yes check_workup Review Workup Procedure (Avoid harsh pH, minimize water contact) byproducts->check_workup Yes check_solvents Check Solvent Anhydrous Quality (Use fresh or distilled) check_inert->check_solvents check_reagents Check Reagent Activity (Use fresh bottle or titrate) check_solvents->check_reagents check_purification Optimize Purification (Chromatography) check_workup->check_purification

Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q: What is the most effective way to dry reaction solvents? A: For solvents like THF, diethyl ether, or toluene, distillation from a reactive drying agent like sodium/benzophenone is highly effective. For aprotic polar solvents like DMF or DMSO, drying over activated molecular sieves (4Å) for 24-48 hours followed by distillation under reduced pressure is recommended. Always store dried solvents over molecular sieves under an inert atmosphere.

Q: How should I properly store and handle the cyanide source? A: Cyanide salts (e.g., NaCN, KCN) are hygroscopic and extremely toxic. They should be stored in a desiccator in a well-sealed container.[4][7] All handling must be done in a fume hood while wearing appropriate personal protective equipment (PPE).[4] Never allow cyanide salts to come into contact with acid, as this will generate highly toxic hydrogen cyanide gas.[8]

Q: Which drying agent is best for the workup? A: The choice depends on your solvent and product.

Drying AgentSuitable SolventsComments
Magnesium Sulfate (MgSO₄) Most organic solventsFast, high capacity, slightly acidic.
Sodium Sulfate (Na₂SO₄) Most organic solventsNeutral, lower capacity, slower. Good for pre-drying.
Calcium Chloride (CaCl₂) Hydrocarbons, ethersCan form adducts with alcohols, amines, and some carbonyls.
Molecular Sieves (4Å) Most organic solventsExcellent for achieving very low water content.

For 7-fluoro-1-cyanoindane, anhydrous magnesium sulfate is a good general-purpose choice due to its speed and capacity.

Q: Can I use a drying tube instead of a full inert gas setup? A: A drying tube filled with calcium chloride or silica gel only protects the reaction from atmospheric moisture entering through one opening. It does not provide an inert atmosphere to protect against oxygen, nor does it create the positive pressure that is crucial for preventing air from leaking in through joints.[3] For moisture-sensitive reactions, a balloon of nitrogen or argon, or preferably a Schlenk line, is strongly recommended to maintain a slight positive pressure of dry, inert gas.[3]

Protocols for Moisture-Sensitive Synthesis
Protocol 1: General Setup for Anhydrous Reaction Conditions
  • Glassware Preparation: Dry all glassware (flasks, condensers, dropping funnels) in an oven at >125°C overnight.

  • Assembly: Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert gas flow.

  • Reagent Transfer: Transfer solid reagents in a glovebox or quickly under a positive flow of inert gas.

  • Solvent/Liquid Transfer: Transfer anhydrous solvents and liquid reagents using dry syringes or a cannula.[3][6] Use septa to seal flasks.

  • Atmosphere Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction, vented through an oil bubbler to monitor the gas flow and prevent over-pressurization.[3]

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dry_glassware 1. Oven-Dry Glassware assemble 2. Assemble Hot under N₂/Ar dry_glassware->assemble add_reagents 3. Add Anhydrous Reagents & Solvent via Syringe assemble->add_reagents run_reaction 4. Run Reaction (Maintain Positive Pressure) add_reagents->run_reaction quench 5. Cautious Quench (e.g., cold sat. NH₄Cl) run_reaction->quench extract 6. Quick Extraction quench->extract dry_organic 7. Dry Organic Layer (e.g., MgSO₄) extract->dry_organic purify 8. Column Chromatography dry_organic->purify

Caption: Key workflow steps emphasizing moisture control points.

Protocol 2: Illustrative Cyanation and Workup

This is a generalized protocol. Specific conditions may vary based on the chosen synthetic route (e.g., Sandmeyer, Rosenmund-von Braun, or palladium-catalyzed cyanations).[2]

  • Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet connected to an oil bubbler.

  • Reagents: To the flask, add the 7-fluoro-1-haloindane precursor and the appropriate catalyst system (if required) under a positive nitrogen flow.

  • Solvent: Add anhydrous DMF (or other suitable solvent) via cannula or dry syringe.

  • Cyanide Source: Add the cyanide source (e.g., Zn(CN)₂, CuCN) in one portion under a strong counter-flow of nitrogen.

  • Reaction: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly pour the mixture into a beaker containing a vigorously stirred, cold, saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract quickly with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine (2 x volumes).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 7-fluoro-1-cyanoindane.

References
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Department of Chemistry, University of Rochester. How to Store Reagents. [Link]

  • Environment, Health & Safety, University of California, Berkeley. Water Sensitive Chemicals. [Link]

  • Chem-Supply. (2025, April 7). Storage instructions for chemical reagents. [Link]

  • Wikipedia. Cyanation. [Link]

  • Organic Syntheses. Copper-catalyzed Cyanation of Alkenyl Iodides. [Link]

  • Taylor & Francis Online. Cyanation – Knowledge and References. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectrum of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile: Predicting the Nitrile Peak Position

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for the structural elucidation of org...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering rapid and non-destructive analysis of functional groups. This guide provides an in-depth comparative analysis of the nitrile (C≡N) stretching frequency in the IR spectrum of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, a molecule of interest in medicinal chemistry. While a direct experimental spectrum of this specific compound is not publicly available, this guide will leverage established principles of IR spectroscopy and data from analogous compounds to predict and contextualize its nitrile peak.

The Diagnostic Window for Nitriles in IR Spectroscopy

The nitrile functional group possesses a carbon-nitrogen triple bond (C≡N), which gives rise to a characteristic absorption band in a relatively uncongested region of the infrared spectrum.[1][2] Generally, the stretching vibration of the C≡N bond appears in the range of 2260-2222 cm⁻¹.[3] The exact position and intensity of this peak are sensitive to the molecule's electronic and structural environment, making it a valuable diagnostic tool.[4]

The intensity of the nitrile absorption can vary. While the C≡C triple bond in symmetrical internal alkynes can be very weak or absent in an IR spectrum due to a lack of a significant change in dipole moment during vibration, the C≡N bond is inherently more polar. This polarity generally results in a more intense and readily identifiable peak.

Comparative Analysis: Predicting the Nitrile Peak of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

To predict the nitrile stretching frequency of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, we will consider the influence of its key structural features: the aliphatic-benzylic nature of the carbon bearing the nitrile group, the presence of an aromatic ring, and the electron-withdrawing fluorine substituent.

Baseline Comparison: Aliphatic vs. Aromatic Nitriles

The position of the nitrile peak is influenced by conjugation. For simple aliphatic nitriles, the C≡N stretch typically appears around 2250 cm⁻¹. In contrast, conjugation of the nitrile group with a double bond or an aromatic ring generally leads to a decrease in the stretching frequency, with the peak appearing at a lower wavenumber.[5] This is due to the delocalization of π-electrons, which slightly weakens the C≡N bond. For instance, the nitrile peak in benzonitrile is observed at a lower frequency compared to a simple alkyl cyanide.

In the case of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, the nitrile group is attached to a carbon that is part of a five-membered aliphatic ring, but this carbon is also benzylic, being directly attached to the aromatic ring. This unique positioning suggests that the nitrile group is not directly conjugated with the aromatic π-system in the same way as in benzonitrile. Therefore, we can anticipate a stretching frequency that is closer to that of an aliphatic nitrile but potentially influenced by the proximity of the aromatic ring.

The Inductive Effect of the Fluorine Substituent

The presence of a fluorine atom at the 7-position of the indene ring system introduces a significant electronic effect. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect can influence the electronic environment of the entire molecule, including the nitrile group. The withdrawal of electron density from the aromatic ring can, in turn, affect the C-C bond connecting the ring to the carbon bearing the nitrile group. This could potentially lead to a slight strengthening of the C≡N bond, resulting in a shift to a higher wavenumber (a blueshift).

Steric and Ring Strain Considerations

The 2,3-dihydro-1H-indene scaffold imparts a degree of rigidity and potential ring strain. While the five-membered ring is not planar, the fusion to the aromatic ring creates a constrained system. Such structural constraints can sometimes influence vibrational frequencies, although the effect on the nitrile stretch is generally less pronounced than electronic effects.

Predicted IR Peak Position and Comparative Data

Based on the analysis of these structural features, we can predict the nitrile stretching frequency for 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile to be in the higher end of the typical nitrile range, likely between 2240 cm⁻¹ and 2260 cm⁻¹ . The lack of direct conjugation with the aromatic ring would prevent a significant shift to lower wavenumbers, while the electron-withdrawing fluorine atom would likely cause a slight shift to a higher frequency compared to the non-fluorinated analogue, 2,3-dihydro-1H-indene-1-carbonitrile.

Compound Relevant Structural Features Typical C≡N Stretching Frequency (cm⁻¹)
Aliphatic Nitriles (e.g., Acetonitrile)No conjugation~2250
Aromatic Nitriles (e.g., Benzonitrile)Conjugated with an aromatic ring2230-2220[6]
2,3-dihydro-1H-indene-1-carbonitrileBenzylic nitrile, not directly conjugatedPredicted: ~2245-2255
7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile Benzylic nitrile, electron-withdrawing fluorine Predicted: ~2250-2260

Note: The predicted values are based on established spectroscopic principles and data for analogous compounds. Experimental verification is required for confirmation.

Experimental Protocol for IR Spectrum Acquisition

To experimentally verify the predicted nitrile peak position, the following protocol for Fourier Transform Infrared (FTIR) spectroscopy can be employed.

Objective: To acquire the infrared spectrum of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile and identify the C≡N stretching frequency.

Materials:

  • 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile sample

  • FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

  • Sample holder (e.g., KBr pellets, ATR crystal)

  • Spectroscopy grade solvent (if applicable, e.g., chloroform, carbon tetrachloride)

  • Mortar and pestle (for KBr pellets)

  • Hydraulic press (for KBr pellets)

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.[6]

    • Perform a background scan to acquire a spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Choose one method):

    • Attenuated Total Reflectance (ATR):

      • Place a small amount of the solid sample directly onto the ATR crystal.

      • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Potassium Bromide (KBr) Pellet:

      • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

    • Solution:

      • Dissolve a small amount of the sample in a suitable IR-transparent solvent.

      • Transfer the solution to a liquid sample cell with appropriate window material (e.g., NaCl, KBr).

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak corresponding to the nitrile stretch.

    • Use the spectrometer software to determine the exact wavenumber of the absorption maximum.

    • Label the significant peaks in the spectrum.

Workflow for IR Spectrum Analysis

IR_Spectrum_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Obtain Sample ChooseMethod Choose Preparation Method (ATR, KBr, Solution) Sample->ChooseMethod PrepareSample Prepare Sample ChooseMethod->PrepareSample Background Acquire Background Spectrum PrepareSample->Background AcquireSpectrum Acquire Sample Spectrum Background->AcquireSpectrum ProcessSpectrum Process Spectrum (Baseline Correction, Smoothing) AcquireSpectrum->ProcessSpectrum IdentifyPeak Identify Nitrile Peak (~2200-2300 cm-1) ProcessSpectrum->IdentifyPeak DetermineFrequency Determine Exact Wavenumber IdentifyPeak->DetermineFrequency Compare Compare with Reference Data DetermineFrequency->Compare

Caption: Workflow for acquiring and analyzing the IR spectrum of a nitrile-containing compound.

Conclusion

The infrared spectrum of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile is predicted to exhibit a characteristic nitrile stretching absorption in the region of 2250-2260 cm⁻¹. This prediction is based on a comparative analysis of the electronic and structural factors influencing the C≡N vibrational frequency. The benzylic yet non-conjugated position of the nitrile group, combined with the strong electron-withdrawing effect of the fluorine substituent, are the key determinants of this expected peak position. Experimental verification through the outlined FTIR spectroscopy protocol is essential for confirming this prediction and providing a complete characterization of this molecule. This guide serves as a valuable resource for researchers in anticipating and interpreting the spectral features of novel fluorinated nitrile compounds.

References

  • Bernstein, H. J., & Powling, J. (1950). The Infrared and Raman Spectra of Toluene, the Xylenes, and the Trimethylbenzenes. Journal of Chemical Physics, 18(8), 1018-1023.
  • JoVE. (2024, December 5). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from JoVE. [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from Chemistry LibreTexts. [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. IR Absorption Frequencies. Retrieved from NIU. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from Master Organic Chemistry. [Link]

  • Bagchi, S., et al. (2017). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B, 121(34), 8088-8100. [Link]

  • Smith, B. C. (2016, January 1). A Process for Successful Infrared Spectral Interpretation. Spectroscopy Online. [Link]

  • Bagchi, S., et al. (2017). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. [Link]

  • NIST. 1H-Inden-1-one, 2,3-dihydro-. Retrieved from NIST WebBook. [Link]

  • Royal Society of Chemistry. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from RSC Publishing. [Link]

  • University of Puerto Rico. INFRARED SPECTROSCOPY (IR). Retrieved from University of Puerto Rico. [Link]

  • PubChem. 2,3-Dihydro-1H-indene-1-carbonitrile. Retrieved from PubChem. [Link]

  • PubChemLite. 2,3-dihydro-1h-indene-1-carbonitrile (C10H9N). Retrieved from PubChemLite. [Link]

  • Organic Syntheses. 3-Butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole. Retrieved from Organic Syntheses. [Link]

  • Marquette University. Synthesis and Characterization of Enantioenriched Deuterated and Fluorinated Small Molecules. Retrieved from e-Publications@Marquette. [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Retrieved from ChemTalk. [Link]

  • MDPI. (2022, February 11). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. Retrieved from MDPI. [Link]

  • Sigma-Aldrich. IR Spectrum Table & Chart. Retrieved from ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 7-fluoro-1-cyanoindane

Authored by: A Senior Application Scientist This guide provides a comprehensive, in-depth analysis of methodologies for the characterization of 7-fluoro-1-cyanoindane, a novel indane derivative with potential application...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-depth analysis of methodologies for the characterization of 7-fluoro-1-cyanoindane, a novel indane derivative with potential applications in pharmaceutical and materials science. Given the limited published data on this specific molecule, this document leverages established principles of mass spectrometry and draws comparisons from structurally analogous compounds to propose a robust analytical framework. Our focus is on the application of High-Resolution Mass Spectrometry (HRMS) as a primary tool for structural elucidation and purity assessment, benchmarked against traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV).

This guide is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of advanced analytical techniques for novel small molecules. We will explore the rationale behind experimental design, from sample preparation to data interpretation, ensuring a scientifically rigorous and practically applicable approach.

Introduction to 7-fluoro-1-cyanoindane and Analytical Challenges

7-fluoro-1-cyanoindane is a small molecule characterized by a bicyclic indane core, substituted with a fluorine atom at the 7-position and a cyano group at the 1-position. The presence of these functional groups introduces specific analytical challenges and opportunities. The fluorine atom can influence the molecule's chromatographic retention and ionization efficiency, while the cyano group can direct specific fragmentation pathways in the mass spectrometer.

Accurate mass measurement and structural confirmation are paramount for regulatory submissions and for understanding the compound's chemical behavior. HRMS offers significant advantages over lower-resolution techniques by providing the high mass accuracy and resolution needed to determine the elemental composition and distinguish between isobaric interferences.

Experimental Design: HRMS vs. HPLC-UV

For the purpose of this guide, we will compare two primary analytical strategies:

  • Primary Technique: High-Resolution Mass Spectrometry coupled with Ultra-High-Performance Liquid Chromatography (UHPLC-HRMS).

  • Alternative Technique: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD/UV).

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and the complexity of the sample matrix.

Proposed UHPLC-HRMS Workflow

The following workflow is designed for the comprehensive analysis of 7-fluoro-1-cyanoindane, from initial sample preparation to final data analysis and interpretation.

UHPLC_HRMS_Workflow cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms HRMS Detection cluster_data Data Analysis prep 1. Standard & Sample Prep (Methanol/Water) lc 2. C18 Reversed-Phase Gradient Elution prep->lc esi 3. ESI Source (Positive & Negative Ion Mode) lc->esi orbitrap 4. Orbitrap Mass Analyzer (Full Scan & dd-MS2) esi->orbitrap exact_mass 5. Exact Mass Confirmation (< 5 ppm error) orbitrap->exact_mass fragmentation 6. Fragmentation Analysis (Structure Elucidation) exact_mass->fragmentation quant 7. Purity Assessment (Peak Area) fragmentation->quant

Figure 1: Proposed UHPLC-HRMS workflow for the analysis of 7-fluoro-1-cyanoindane.

Detailed UHPLC-HRMS Protocol

1. Sample and Standard Preparation:

  • Prepare a 1 mg/mL stock solution of 7-fluoro-1-cyanoindane in methanol.
  • Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with a 50:50 mixture of methanol and water.
  • Prepare unknown samples by dissolving them in the same diluent to a concentration within the standard curve range.

2. UHPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). The C18 stationary phase is well-suited for the separation of moderately polar compounds like indane derivatives.
  • Mobile Phase A: 0.1% formic acid in water. Formic acid is a common mobile phase additive that aids in the ionization of analytes in positive ion mode ESI.
  • Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is a common organic solvent used in reversed-phase chromatography.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes. This allows for the efficient elution of the target analyte while separating it from potential impurities.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce viscosity.
  • Injection Volume: 2 µL.

3. HRMS Parameters (Orbitrap-based system):

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes. A dual-mode acquisition allows for the comprehensive detection of the parent ion and any potential impurities that may ionize preferentially in one mode.
  • Full Scan (MS1) Resolution: 120,000. High resolution is critical for accurate mass determination and formula confirmation.
  • Scan Range: m/z 100-500. This range is sufficient to cover the expected mass of the analyte and potential dimers or adducts.
  • Data-Dependent MS2 (dd-MS2): Trigger fragmentation of the top 3 most intense ions from the full scan. This allows for the acquisition of fragmentation data for structural elucidation.
  • Collision Energy: Stepped normalized collision energy (NCE) of 15, 30, and 45. Using a range of collision energies helps to generate a comprehensive fragmentation spectrum.

Comparative Performance Analysis

The following table summarizes the expected performance of UHPLC-HRMS and HPLC-UV for the analysis of 7-fluoro-1-cyanoindane.

Parameter UHPLC-HRMS (Orbitrap) HPLC-UV (DAD) Rationale for Performance
Specificity/Selectivity Very HighModerate to HighHRMS provides mass-based selectivity, allowing for the differentiation of co-eluting compounds with different elemental compositions. UV detection relies on chromophores and can be prone to interference from compounds with similar UV spectra.
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)Mass spectrometry is generally more sensitive than UV detection.
Structural Information HighLowHRMS provides accurate mass and fragmentation data, which are crucial for confirming the molecular formula and structure. UV provides limited structural information based on the absorption spectrum.
Quantitative Accuracy HighHighBoth techniques can provide excellent quantitative accuracy and precision when properly validated.
Throughput HighModerateUHPLC systems offer faster run times compared to traditional HPLC.
Cost & Complexity HighModerateHRMS instrumentation is more expensive and requires more specialized expertise to operate and maintain.

Expected Results and Interpretation

UHPLC-HRMS Data

Exact Mass Confirmation: The theoretical exact mass of the protonated molecule of 7-fluoro-1-cyanoindane ([M+H]⁺) with the chemical formula C₁₀H₉FN⁺ is 162.0719. An Orbitrap mass spectrometer is expected to measure this mass with an accuracy of less than 5 ppm.

Fragmentation Analysis: The fragmentation pattern obtained from dd-MS2 experiments can provide valuable structural information. The following diagram illustrates a plausible fragmentation pathway for the [M+H]⁺ ion of 7-fluoro-1-cyanoindane.

Fragmentation_Pathway cluster_frags Predicted Fragments parent [M+H]⁺ m/z 162.0719 frag1 Loss of HCN [M+H-HCN]⁺ m/z 135.0604 parent->frag1 -HCN frag2 Loss of C₂H₄ [M+H-C₂H₄]⁺ m/z 134.0553 parent->frag2 -C₂H₄ frag3 Loss of F [M+H-F]⁺ m/z 143.0760 parent->frag3 -F

Figure 2: Plausible fragmentation pathway for protonated 7-fluoro-1-cyanoindane.

The observation of these characteristic fragment ions would provide strong evidence for the proposed structure.

HPLC-UV Data

An HPLC-UV analysis would yield a chromatogram with a peak corresponding to 7-fluoro-1-cyanoindane. The UV spectrum of this peak would show the characteristic absorbance maxima for the indane chromophore. While this technique is excellent for routine purity analysis and quantification against a certified reference standard, it lacks the definitive structural confirmation capabilities of HRMS.

Trustworthiness and Self-Validating Protocols

To ensure the trustworthiness of the analytical results, the following validation parameters should be assessed for the UHPLC-HRMS method, in accordance with established guidelines such as those from the International Council for Harmonisation (ICH).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the high mass accuracy and resolution of HRMS.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve with an R² value > 0.99 is expected.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Conclusion

For the comprehensive analysis of a novel compound like 7-fluoro-1-cyanoindane, a UHPLC-HRMS approach is demonstrably superior to traditional HPLC-UV. The high mass accuracy and resolution of HRMS provide unambiguous confirmation of the elemental composition, while the fragmentation data from MS2 experiments offer invaluable insights into the molecular structure. While HPLC-UV remains a robust and cost-effective tool for routine quality control and purity assessments, it cannot match the level of structural detail and confidence provided by HRMS. The proposed UHPLC-HRMS workflow, when properly validated, represents a self-validating system that ensures the highest degree of scientific integrity for the characterization of this and other novel small molecules.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • Waters Corporation. Ultra-Performance Liquid Chromatography (UPLC).[Link]

Validation

Characterization of Novel Fluorinated Indane Derivatives: A Comparative Guide to Melting Point Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals In the synthesis and characterization of novel chemical entities, the determination of fundamental physicochemical properties is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel chemical entities, the determination of fundamental physicochemical properties is a critical first step in establishing identity, purity, and stability. The melting point, in particular, serves as a rapid and cost-effective indicator of a compound's purity. This guide provides a comparative analysis of the melting point for fluorinated indane derivatives, with a specific focus on 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile. While specific experimental data for this exact compound is not widely published, this guide offers a robust framework for its determination by comparing it with structurally related molecules and detailing a comprehensive methodology for its accurate measurement.

The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, making fluorinated indane derivatives like 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile of significant interest in drug discovery.[3][4][5]

Comparative Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range. The table below presents the melting points of several indane derivatives to provide a predictive context for 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile.

Compound NameStructureMelting Point (°C)
2,3-Dihydro-1H-indene-1-carbonitrileC₁₀H₉NNot available
6-Fluoro-2,3-dihydro-1H-inden-1-oneC₉H₇FO56-60
7-Fluoro-1H-indole-2,3-dioneC₈H₄FNO₂198
A fluorinated indanone derivativeC₁₈H₉FO₃207-209

Data compiled from available literature and chemical supplier information.[6]

The non-fluorinated parent compound, 2,3-dihydro-1H-indene-1-carbonitrile, serves as a baseline for understanding the impact of fluorination.[7] The addition of a fluorine atom, a highly electronegative element, can influence intermolecular forces such as dipole-dipole interactions and hydrogen bonding, thereby affecting the crystal lattice energy and, consequently, the melting point. For instance, 6-fluoro-2,3-dihydro-1H-inden-1-one has a reported melting point of 56-60°C. While the nitrile group in our target compound differs from the ketone in this example, this provides a valuable reference point.

Experimental Determination of Melting Point: A Validated Protocol

To ascertain the melting point of a novel compound like 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, a standardized experimental procedure is essential. The capillary melting point method is a widely accepted and reliable technique.

Principle

A small, powdered sample of the crystalline material is packed into a capillary tube and heated in a calibrated apparatus. The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (liquefaction) are recorded as the melting range. A narrow melting range (typically < 2°C) is indicative of a high degree of purity.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle. A fine powder ensures uniform heat distribution.

  • Capillary Tube Packing:

    • Tap the open end of a capillary tube (typically 1-2 mm in diameter) into the powdered sample to collect a small amount of material.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus. Calibration should be regularly performed using certified standards (e.g., benzophenone, caffeine).

    • Insert the packed capillary tube into the heating block of the apparatus.

  • Melting Point Determination:

    • Set a heating rate. For an unknown compound, a rapid initial heating rate (e.g., 10-20°C/min) can be used to determine an approximate melting point.

    • For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C/min.

    • Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the last solid crystal melts (T_clear). The melting range is T_onset - T_clear.

  • Data Interpretation:

    • A sharp melting point (a narrow range) suggests a pure compound.

    • A broad melting range often indicates the presence of impurities. These impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_packing Capillary Packing cluster_measurement Measurement cluster_analysis Analysis A Synthesized Crystal B Grind to Fine Powder A->B C Load Capillary Tube B->C D Pack Sample (2-3 mm) C->D E Insert into Calibrated Apparatus D->E F Heat (1-2°C/min) E->F G Record T_onset & T_clear F->G H Determine Melting Range G->H I Assess Purity H->I

Figure 1. Workflow for determining the melting point of a crystalline solid.

Causality and Trustworthiness in Experimental Design

The choice of a slow heating rate (1-2°C/min) near the melting point is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer. A rapid heating rate can lead to a lag in temperature reading, resulting in an artificially elevated and broad melting range. The use of a calibrated instrument is a cornerstone of a self-validating system, ensuring that the measured temperatures are accurate and traceable to established standards. By comparing the experimentally determined melting point of a synthesized batch of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile with subsequent batches, researchers can establish a reliable quality control metric.

Conclusion

While the definitive melting point of pure 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile awaits experimental publication, a comparative analysis of related fluorinated and non-fluorinated indane derivatives provides a valuable predictive framework. The detailed methodology for melting point determination presented here offers a robust and reliable protocol for researchers to establish this crucial physicochemical parameter. Adherence to this protocol will ensure the generation of accurate and reproducible data, which is fundamental to the advancement of research and development in medicinal chemistry.

References

  • ResearchGate. Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Available at: [Link]

  • PrepChem.com. Synthesis of 7-fluoro- 1H-indole-2,3-dione. Available at: [Link]

  • Some New 2-Amino-4-(N-substituted-1H- indol - 3-yl) thiophene-3- carbonitriles and their Antimicrobial Properties. Available at: [Link]

  • ResearchGate. Synthesis and Odor Properties of Substituted Indane‐2‐carboxaldehydes. Discovery of a New Floral (Muguet) Fragrance Alcohol. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]

  • PMC. Facile Synthesis of Carbamoyl Fluorides viaN-Carbamoylimidazole Activation. Available at: [Link]

  • PubChem. 2,3-Dihydro-1H-indene-1-carbonitrile. Available at: [Link]

  • PubChem. 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. Available at: [Link]

  • NIST WebBook. 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. Available at: [Link]

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Available at: [Link]

  • PMC. Fluorinated terpenoids and their fluorine-containing derivatives. Available at: [Link]

  • Fluoropolymers are very different in composition and structure as well as physical, chemical and biological properties versus Side-Chain Fluorinated Polymers. Available at: [Link]

  • OUCI. Medicinal Chemistry of Indane and Its Analogues: A Mini Review. Available at: [Link]

  • MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]

  • Vanderbilt University. Comparative Analysis of Fluorine-Containing Mesogenic Derivatives of Carborane, Bicyclo[2.2.2]octane, Cyclohexane, and Benzene using the Maier−Meier Theory. Available at: [Link]

  • Fluoropolymers vs. Side-Chain Fluorinated Polymers. Available at: [Link]

  • Eburon Organics. Indane. Available at: [Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

Abstract 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile is a key chiral intermediate in the synthesis of advanced pharmaceutical agents. The purity of this building block is paramount, as any impurities, including stereoi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile is a key chiral intermediate in the synthesis of advanced pharmaceutical agents. The purity of this building block is paramount, as any impurities, including stereoisomers and process-related byproducts, can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity determination of this compound. We present a robust primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for achiral purity and a critical orthogonal method using Chiral HPLC for enantiomeric purity assessment. These are compared against alternative techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical justification for methodological choices and practical, step-by-step protocols grounded in established regulatory principles.

Introduction: The Analytical Imperative

In pharmaceutical development, the quality of starting materials and intermediates dictates the quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis due to its high resolution, sensitivity, and versatility.[1][2] For a molecule like 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, the analytical challenges are twofold: quantifying process-related impurities and resolving its enantiomers. The presence of a nitrile group and a fluorinated aromatic ring provides a strong UV chromophore, making UV-based detection highly suitable. The chiral center at the C1 position necessitates a dedicated method to ensure enantiomeric purity, a critical quality attribute for many modern therapeutics. This guide is structured to provide a self-validating analytical framework, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Physicochemical Properties & Analytical Challenges

A thorough understanding of the analyte's chemistry is the foundation of effective method development.[5][6]

  • Structure and Properties : The molecule consists of a fluorinated indane core with a nitrile group at a chiral center. Its estimated polarity suggests good retention on reversed-phase stationary phases. The fluorobenzyl moiety provides strong UV absorbance, likely with a maximum (λ-max) around 220-270 nm.

  • Potential Impurities : The primary analytical challenge is the separation of the main component from structurally similar impurities. Based on common synthetic routes for related indene structures, potential impurities include:

    • Desfluoro analog : 2,3-dihydro-1H-indene-1-carbonitrile. The absence of the fluorine atom will slightly decrease its polarity.[7][8]

    • Starting materials : Such as 7-fluoro-2,3-dihydro-1H-inden-1-one.[9]

    • Positional isomers : Impurities where the fluorine is at a different position on the aromatic ring.

    • Enantiomer : The opposite, undesired stereoisomer.

    • Degradation products : Formed under stress conditions (e.g., acid, base, oxidation).

Recommended Primary Method: Reversed-Phase HPLC for Achiral Purity

Reversed-phase HPLC is the workhorse of pharmaceutical purity analysis due to its robustness and broad applicability.[10] We propose an HPLC-UV method designed for optimal separation of the main peak from its potential process-related impurities.

Rationale for Method Design
  • Stationary Phase : A C18 (octadecylsilane) column is the logical first choice. It provides excellent hydrophobic retention for the indene ring system. A modern, end-capped, high-purity silica column is recommended to minimize peak tailing from interactions with residual silanols.

  • Mobile Phase : A gradient elution using acetonitrile and water is optimal. Acetonitrile is preferred over methanol for its lower viscosity and stronger elution strength for aromatic compounds. A small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is incorporated to ensure the nitrile group is not ionized and to sharpen peak shapes.[11]

  • Detection : A Photodiode Array (PDA) detector is superior to a single-wavelength UV detector. It allows for monitoring at the λ-max for maximum sensitivity while also providing peak purity analysis by comparing UV spectra across the peak, which is a key component of a self-validating method.[12]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp 1. Prepare Standard & Sample (e.g., 1.0 mg/mL in Diluent) mp 2. Prepare Mobile Phases (A: 0.1% TFA in Water, B: Acetonitrile) sp->mp degas 3. Degas Mobile Phases mp->degas inj 4. Inject Sample (e.g., 5 µL) degas->inj sep 5. Gradient Separation (C18 Column) inj->sep det 6. PDA Detection (e.g., 225 nm) sep->det integ 7. Integrate Chromatogram det->integ calc 8. Calculate Purity (% Area Normalization) integ->calc report 9. Generate Report calc->report

Caption: Workflow for RP-HPLC Purity Analysis.

Detailed Experimental Protocol
ParameterRecommended ConditionJustification
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and PDA DetectorStandard, reliable system for pharmaceutical analysis.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µmHigh-purity silica and stable end-capping provide excellent peak shape and reproducibility.
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in WaterAcid modifier improves peak symmetry.
Mobile Phase B AcetonitrileGood solvent strength for the analyte and common organic impurities.
Gradient Program Time (min): 0, 20, 25, 25.1, 30%B: 40, 90, 90, 40, 40A broad gradient ensures elution of both polar and non-polar impurities. Re-equilibration step is included.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CControls retention time variability and improves peak shape.
Injection Volume 5 µLSmall volume to prevent peak distortion and column overload.
Detection PDA at 225 nm, with spectral acquisition from 200-400 nm225 nm provides high sensitivity. Full spectral data allows for peak purity assessment.[13]
Sample Preparation Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 ACN:Water.Creates a 1.0 mg/mL solution. The diluent should match the initial mobile phase composition to avoid peak distortion.
System Suitability Inject a standard solution six times. Tailing factor for the main peak should be ≤ 1.5; %RSD of peak area ≤ 2.0%.Confirms the system is performing correctly before sample analysis, as per ICH guidelines.[3][11]
Calculation Purity is calculated using area normalization: (Area of main peak / Total area of all peaks) x 100.A simple and direct way to estimate purity when the response factors of impurities are similar.

Orthogonal Method: Chiral HPLC for Enantiomeric Purity

The presence of a stereocenter at the C1 position makes enantiomeric purity a critical quality attribute. A co-elution of the unwanted enantiomer in the primary achiral method would lead to an overestimation of purity. Therefore, an orthogonal chiral separation method is mandatory.

Rationale and Approach

Direct resolution on a Chiral Stationary Phase (CSP) is the most efficient method.[14] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of chiral compounds and are the first choice for screening.[15] Normal-phase chromatography (e.g., using hexane/alcohol mixtures) often provides better selectivity on these columns compared to reversed-phase conditions.

Chiral_Concept cluster_racemate Racemic Mixture (Input) cluster_csp Chiral Stationary Phase (CSP) cluster_output Separated Enantiomers (Output) R R-enantiomer CSP CSP R->CSP Interaction S S-enantiomer S->CSP Interaction S_out S-enantiomer (Less Retained) CSP->S_out Weak Interaction (Elutes First) R_out R-enantiomer (More Retained) CSP->R_out Strong Interaction (Elutes Second)

Caption: Principle of Chiral Separation on a CSP.

Recommended Chiral HPLC Protocol
ParameterRecommended Condition
Column Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane / Isopropanol (IPA) (90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Sample Preparation Dissolve ~1 mg of sample in 10 mL of the mobile phase.

Comparison with Alternative Analytical Techniques

While HPLC is the primary technique, other methods offer complementary information and can be valuable in specific contexts.

Method Principle Advantages Disadvantages Best For
RP-HPLC-UV Differential partitioning between a non-polar stationary phase and a polar mobile phase.[1]High resolution, robust, widely available, excellent for quantifying process impurities.May not separate all structurally similar compounds, blind to non-UV active impurities.Primary Purity Assay : Quantifying known and unknown related substances.
Chiral HPLC Enantioselective interactions with a chiral stationary phase.[14][15]The only reliable chromatographic method to determine enantiomeric excess.Columns are expensive, method development can be more complex.Enantiomeric Purity : Quantifying the undesired enantiomer.
Gas Chromatography (GC-FID) Partitioning between a liquid stationary phase and a gaseous mobile phase based on volatility.[16][17]Excellent for volatile impurities (e.g., residual solvents), high sensitivity with Flame Ionization Detector (FID).Requires analyte to be volatile and thermally stable, which may not be suitable for all impurities.[18]Residual Solvents : Assessing purity from volatile organic impurities.
19F qNMR Quantitative analysis based on the nuclear magnetic resonance of the 19F nucleus.[19]Absolute, standard-free quantification possible, highly specific to fluorine-containing compounds, non-destructive.[20]Lower sensitivity than HPLC, requires specialized equipment and expertise, may not distinguish between different fluorinated isomers easily.Absolute Assay : Confirming the potency of a reference standard or for rapid quantification without chromatography.

Conclusion

A comprehensive purity assessment of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile requires a multi-faceted approach. A validated reversed-phase HPLC-UV method serves as the core for determining the levels of process-related impurities and overall purity. However, this method alone is insufficient. Due to the chiral nature of the molecule, it must be complemented by an orthogonal chiral HPLC method to specifically quantify the enantiomeric purity. For a complete quality profile, Gas Chromatography should be employed to control for residual solvents from the synthesis. This combined analytical strategy ensures that the intermediate meets the stringent quality standards required for the development of safe and effective pharmaceuticals, aligning with the principles of scientific integrity and regulatory expectations.

References

  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • ICH. (2023, November 30).
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • Lab Manager. (2025, October 22).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • SciSpace. (n.d.). Effective HPLC method development.
  • Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Impactfactor. (2015, October 15). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review.
  • CymitQuimica. (n.d.). 7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine.
  • Sigma-Aldrich. (n.d.). 7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | 1383809-95-7.
  • ResearchGate. (2026, January 24). HPLC Chiral Separation and Elution Reversal Mechanism of a Typical Light‐Driven Molecular Motor, 1‐(9H‐Fluoren‐9‐Ylidene)‐2,3‐Dihydro‐2‐Methyl‐1H‐Benz[e]Indene.
  • analytica-world.com. (2020, July 7).
  • RSC Publishing. (n.d.).
  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • PubChem. (n.d.). 2,3-Dihydro-1H-indene-1-carbonitrile | C10H9N | CID 3015277.
  • CORE. (n.d.).
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • PubMed. (n.d.).
  • PMC. (2013, May 10).
  • Jurnal Standardisasi. (2013, June 3).
  • The Innovation. (n.d.).
  • Science.org. (2024, September 5). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2)
  • Oshadhi Essential Oils. (n.d.).
  • CORA. (2017, April 10).
  • AZoM. (2013, February 11).
  • IndiaMART. (n.d.). 7-Fluoro-2,3-Dihydro-1h-Inden-1-One651735-59-0.
  • Benchchem. (2025). How to avoid the formation of impurities in 7-Chloro-9h-fluoren-2-amine synthesis.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • Mylan Laboratories Limited. (n.d.).
  • Preprints.org. (2025, July 1).
  • Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-4,7-dimethyl- (CAS 6682-71-9).
  • National University of Singapore. (2025, February 21).
  • CABI Digital Library. (2021).
  • Gilson. (n.d.). TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC.
  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2024, October 6).
  • Journal of Thai Traditional and Alternative Medicine. (2023, August 31). Development and Method Validation of Mitragynine Contents in Mitragyna Speciosa (Korth.) Havil.

Sources

Validation

comparing 7-fluoro-1-cyanoindane vs 5-fluoro-1-cyanoindane reactivity

Executive Summary: The Ortho vs. Para Paradox In the optimization of indane-based pharmacophores, the regiochemistry of fluorine substitution dictates a massive divergence in reactivity and biological profile.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho vs. Para Paradox

In the optimization of indane-based pharmacophores, the regiochemistry of fluorine substitution dictates a massive divergence in reactivity and biological profile. While 5-fluoro-1-cyanoindane and 7-fluoro-1-cyanoindane share the same molecular formula (


), they behave as distinct chemical entities due to the "Ortho-Effect"  exerted by the 7-fluoro substituent.
  • 5-Fluoro-1-cyanoindane (The "Metabolic Shield"): Best for blocking para-metabolic oxidation without imposing steric penalties. It exhibits classical Hammett electron-withdrawing behavior, slightly increasing C1-acidity while maintaining an open steric corridor for binding or functionalization.

  • 7-Fluoro-1-cyanoindane (The "Conformational Lock"): Best for restricting rotational freedom of C1-substituents and modulating pKa through strong inductive proximity. However, it suffers from significant steric hindrance during synthesis, particularly in

    
     displacements or base-mediated alkylations at C1.
    

Physicochemical & Reactivity Profile[1][2]

The following data summarizes the core differences. Note that values are derived from comparative structure-activity relationship (SAR) data of analogous fluoro-indanes.

Feature5-Fluoro-1-cyanoindane7-Fluoro-1-cyanoindane
Fluorine Position C5 (Para to C1-linkage)C7 (Ortho to C1-linkage)
Electronic Effect (C1) Inductive withdrawal (

)
Strong Inductive (

) + Field Effect
C1-H Acidity (Est. pKa) ~18.5 (DMSO)~17.8 (DMSO) (More Acidic)
Steric Environment Open / AccessibleCongested (F lone pair repulsion)
Metabolic Stability High (Blocks primary oxidation site)Moderate (C5/C6 still exposed)
Alkylation Yield (C1) High (>85%)Moderate to Low (40-60%)
Key Application Metabolic stability;

extension
Conformational restriction; Target selectivity

Mechanistic Deep Dive

Electronic vs. Steric Dominance

The defining difference lies in the Vector of Influence :

  • 5-Fluoro (Electronic): The fluorine at C5 exerts a through-bond inductive effect that stabilizes the carbanion at C1 (alpha to the nitrile). Because it is distal, it does not sterically impede reagents approaching C1. This makes 5-fluoro-1-cyanoindane an excellent substrate for base-mediated alkylations .

  • 7-Fluoro (Steric/Field): The fluorine at C7 is physically adjacent to the C1-nitrile group.

    • Field Effect: The proximity of the electronegative fluorine stabilizes the C1-anion more effectively than the 5-position, making the C1-proton more acidic.

    • Lone Pair Repulsion: The fluorine lone pairs repel the nitrogen lone pair of the nitrile (or incoming nucleophiles), creating a "congested" pocket. This often leads to lower yields in substitution reactions due to competing elimination pathways or halted trajectories.

Metabolic Implications

In drug design, the C5 position of the indane ring corresponds to the para-position of a benzene ring, a primary site for Cytochrome P450-mediated hydroxylation.

  • 5-F: Effectively "caps" this soft spot, significantly extending half-life (

    
    ).
    
  • 7-F: Leaves the C5/C6 positions open to oxidation, offering less metabolic protection unless the binding pocket specifically protects the ring edge.

Visualizing the Synthesis & Reactivity Logic

The following diagram maps the divergent synthetic utility and reactivity risks for both isomers.

G cluster_5F Path A: 5-Fluoro Isomer cluster_7F Path B: 7-Fluoro Isomer Start Precursor: Fluorobenzoic Acid F5_Ketone 5-Fluoro-1-Indanone Start->F5_Ketone Cyclization (Para-directing) F7_Ketone 7-Fluoro-1-Indanone Start->F7_Ketone Cyclization (Ortho-directing) F5_Cyano 5-Fluoro-1-Cyanoindane F5_Ketone->F5_Cyano Strecker / TMSCN F5_Product High Yield Alkylation (Metabolic Shield) F5_Cyano->F5_Product Base/R-X (Fast, Clean) F7_Cyano 7-Fluoro-1-Cyanoindane F7_Ketone->F7_Cyano Strecker / TMSCN F7_Product Sterically Hindered Product (Conformational Lock) F7_Cyano->F7_Product Base/R-X (Slow, Byproducts)

Caption: Divergent synthetic outcomes. Path A (5-F) favors high-yield derivatization. Path B (7-F) faces steric drag during downstream functionalization.

Experimental Protocols

To validate the reactivity differences, we recommend the following self-validating protocols.

Experiment A: Competitive Alkylation Challenge

Objective: Quantify the steric penalty of the 7-fluoro substituent.

  • Setup: Prepare two reaction vessels.

    • Vessel A: 5-fluoro-1-cyanoindane (1.0 eq) in THF.

    • Vessel B: 7-fluoro-1-cyanoindane (1.0 eq) in THF.

  • Deprotonation: Cool both to -78°C. Add LiHMDS (1.1 eq) dropwise.

    • Observation Point: Vessel B (7-F) may require longer stirring (30 min vs 15 min) to ensure complete deprotonation due to steric shielding of the proton, despite higher acidity.

  • Alkylation: Add Benzyl Bromide (1.1 eq) to both. Warm to RT over 2 hours.[1]

  • Analysis: Quench with

    
    . Analyze Crude via HPLC/NMR.
    
    • Expected Result A (5-F): >90% conversion to mono-alkylated product.

    • Expected Result B (7-F): ~50-60% conversion. Significant recovery of starting material or formation of oxidative dimers due to stalled nucleophilic attack.

Experiment B: Metabolic Stability Assay (Microsomal)

Objective: Assess the "Metabolic Shield" effect.

  • Incubation: Incubate both substrates (1 µM) with Human Liver Microsomes (HLM) and NADPH regeneration system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with acetonitrile.

  • LC-MS/MS Quantification:

    • 5-F: Expect

      
       (intrinsic clearance) to be low  (< 20 µL/min/mg). The F-atom blocks the primary oxidation site.
      
    • 7-F: Expect

      
       to be medium-high . The accessible C5 position will show rapid hydroxylation (+16 Da mass shift).
      

References

  • BenchChem. (2025).[1][2] Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols. Retrieved from

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (General grounding on metabolic blocking). Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Basis for pKa estimations of nitrile/fluoro effects).[3][4][5] Retrieved from

  • Smart, B. E. (2001). Fluorine substituent effects (on reactivity and pKa). Journal of Fluorine Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

This guide provides essential safety and logistical information for the proper disposal of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile. As a valued researcher, scientist, or drug development professional, your safety i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile. As a valued researcher, scientist, or drug development professional, your safety is paramount. This document is designed to provide procedural, step-by-step guidance to ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

Hazard Assessment and Profile

7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile is a fluorinated derivative of an indene carbonitrile. Based on data from analogous compounds, it should be handled with care. For instance, the non-fluorinated parent compound, 2,3-dihydro-1H-indene-1-carbonitrile, is classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation[1]. The presence of the fluorine atom can alter the compound's reactivity and toxicity. Fluorinated organic compounds can be persistent in the environment and may require specific disposal methods[2].

Assumed Hazard Profile:

Hazard ClassClassificationPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation)Assumed HarmfulP264, P270, P280, P301+P312, P302+P352, P304+P340[3][4]
Skin Corrosion/IrritationAssumed to be an IrritantP280, P302+P352, P332+P313[4]
Serious Eye Damage/Eye IrritationAssumed to be a Serious IrritantP280, P305+P351+P338, P337+P313[3][4]
Environmental HazardsData not available, assume persistenceP273, Avoid release to the environment
Personal Protective Equipment (PPE)

When handling 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, appropriate personal protective equipment is mandatory to minimize exposure.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber) inspected before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[5]

  • Eye and Face Protection : Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.[5]

  • Skin and Body Protection : Wear a lab coat, and for larger quantities, consider additional protective clothing. Ensure skin is not exposed.

  • Respiratory Protection : If working with the solid form where dust may be generated, or if heating the compound, use a NIOSH-approved respirator with an appropriate cartridge. All handling of the compound should ideally be performed within a certified chemical fume hood.[6][7]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile.

DisposalWorkflow Disposal Workflow for 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile A Start: Waste Generation B Is the waste contaminated with other hazardous materials? A->B C Segregate and characterize the mixed waste stream. Consult EHS. B->C Yes D Pure or minimally contaminated waste B->D No E Solid Waste D->E F Liquid Waste (e.g., in solvent) D->F G Collect in a designated, labeled, and sealed container for solid chemical waste. E->G H Collect in a designated, labeled, and sealed container for halogenated organic liquid waste. F->H I Store in a designated satellite accumulation area. G->I H->I J Arrange for pickup by the institution's Environmental Health and Safety (EHS) office. I->J K End: Proper Disposal by Licensed Facility J->K

Caption: Decision workflow for the proper segregation and disposal of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile waste.

Step-by-Step Disposal Procedures

Waste Segregation and Collection
  • Solid Waste :

    • Collect un-dissolved 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical.

    • Label the container clearly with "Hazardous Waste," the chemical name "7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile," and the approximate quantity.

  • Liquid Waste :

    • If the compound is in a solvent, it should be collected in a designated container for halogenated organic waste. Do not mix with non-halogenated waste streams.

    • The container must be leak-proof with a secure screw-top lid.

    • Clearly label the container with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.

Storage
  • Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[8]

  • Ensure the storage area is secure and accessible only to authorized personnel.

  • Keep waste containers closed at all times, except when adding waste.[8]

Spill and Emergency Procedures

In the event of a spill:

  • Small Spills :

    • Evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Final Disposal
  • Do not dispose of 7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile down the drain or in the regular trash.[4][5]

  • Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor.

  • The primary method for the disposal of fluorinated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to handle acidic gases (such as hydrogen fluoride) that may be produced.[2]

Trustworthiness and Self-Validating Systems

The protocols described in this guide are designed to be self-validating by adhering to established principles of chemical safety and waste management. By following these steps, you are complying with general safety standards and environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA . Source: Environmental Protection Agency. [Link]

  • Fluorine Safety - Purdue University . Source: Purdue University. [Link]

  • Question 1: How do you manage organic fluoride compounds in effluent and recycle streams in an HF alkylation unit? | American Fuel & Petrochemical Manufacturers . Source: American Fuel & Petrochemical Manufacturers. [Link]

  • STANDARD OPERATING PROCEDURES FOR HANDLING HAZARDOUS CHEMICALS (Dept. of Pathology) . Source: Yale University. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL . Source: EPFL. [Link]

  • 7-Fluoro-2,3-dihydro-3-phenyl-1H-inden-1-one - Hazard . Source: U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet - Angene Chemical . Source: Angene Chemical. [Link]

  • Some considerations in the handling of fluorine and the chlorine fluorides . Source: Office of Scientific and Technical Information. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - University of Pennsylvania . Source: University of Pennsylvania. [Link]

  • NIH Waste Disposal Guide 2022 . Source: National Institutes of Health. [Link]

  • 2,3-Dihydro-1H-indene-1-carbonitrile | C10H9N | CID 3015277 - PubChem . Source: PubChem. [Link]

Sources

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